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  • Product: ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
  • CAS: 204863-53-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound featuring a core 1,4-benzothiazine scaffold. This structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound featuring a core 1,4-benzothiazine scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The fusion of a benzene ring with a thiazine ring creates a unique chemical architecture that has been explored for the development of novel therapeutic agents across different disease areas.[1] The 1,4-benzothiazine core is known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2] The title compound, with its specific substitution pattern—an oxo group at the 3-position, an ethyl carboxylate at the 6-position—presents a valuable building block for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field of drug discovery and organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃S[3]
Molecular Weight 237.27 g/mol [4]
IUPAC Name ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate[3]
CAS Number 204863-53-6[3]
Appearance Solid[4]
Melting Point Not reported
Solubility Not reported

Spectroscopic Data:

Detailed, experimentally verified spectroscopic data for this specific compound is not widely available in the public domain. The following are predicted values and characteristic absorptions based on the analysis of structurally similar compounds.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the thiazine ring, and the ethyl group of the ester. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene protons at the 2-position of the thiazine ring would likely be a singlet around δ 3.5-4.0 ppm. The ethyl ester would present as a quartet around δ 4.3 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). The NH proton of the lactam would likely be a broad singlet at lower field.

  • ¹³C NMR (Predicted): The carbon NMR would show signals for the carbonyl carbons of the lactam and the ester, the aromatic carbons, the methylene carbon of the thiazine ring, and the carbons of the ethyl group. The carbonyl carbons are expected in the δ 160-170 ppm region.

  • Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include N-H stretching of the lactam (around 3200 cm⁻¹), C=O stretching of the lactam (around 1680 cm⁻¹) and the ester (around 1720 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 237.

Synthesis and Mechanistic Insights

The synthesis of the 1,4-benzothiazine core generally involves the cyclocondensation of a 2-aminothiophenol derivative with a suitable dielectrophilic component.[1] For ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a logical and commonly employed synthetic strategy involves the reaction of ethyl 4-amino-3-mercaptobenzoate with a two-carbon electrophile that can form the lactam ring, such as chloroacetyl chloride or ethyl chloroacetate.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_0 Starting Material Synthesis cluster_1 Cyclization A Ethyl 4-aminobenzoate B Thiocyanation & Hydrolysis A->B 1. KSCN, Br₂ 2. NaOH C Ethyl 4-amino-3-mercaptobenzoate B->C E Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate C->E Base (e.g., K₂CO₃) Acetonitrile, Reflux D Chloroacetyl chloride D->E

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Synthetic Protocol (Proposed):

This protocol is based on established methods for the synthesis of similar 1,4-benzothiazine derivatives.[5][6]

Part 1: Synthesis of Ethyl 4-amino-3-mercaptobenzoate

  • Thiocyanation of Ethyl 4-aminobenzoate: Ethyl 4-aminobenzoate is treated with potassium thiocyanate and bromine in a suitable solvent like acetic acid to introduce a thiocyanate group at the 3-position.

  • Reduction/Hydrolysis of the Thiocyanate: The resulting thiocyanate intermediate is then subjected to basic hydrolysis (e.g., with aqueous sodium hydroxide) followed by acidification to yield ethyl 4-amino-3-mercaptobenzoate.

Part 2: Cyclization to form Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

  • Reaction Setup: To a solution of ethyl 4-amino-3-mercaptobenzoate in an inert solvent such as acetone or acetonitrile, a base like potassium carbonate is added.

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred suspension at room temperature. The reaction of a primary amine with an acyl chloride is typically rapid.

  • Reaction and Workup: The reaction mixture is then heated to reflux to drive the intramolecular cyclization. The mechanism involves initial acylation of the amino group followed by an intramolecular nucleophilic substitution where the thiolate attacks the carbon bearing the chlorine, displacing it to form the thiazine ring. After completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like potassium carbonate is crucial to deprotonate the thiol to the more nucleophilic thiolate without competing in the reaction with chloroacetyl chloride.

  • Solvent: Acetonitrile or acetone are suitable solvents as they are polar enough to dissolve the reactants but are inert to the reaction conditions.

  • Reaction Temperature: The initial acylation is often exothermic and can be controlled at room temperature. The subsequent cyclization (intramolecular Williamson ether synthesis analogue) is facilitated by heating to reflux.

Reactivity and Derivatization Potential

The chemical reactivity of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is dictated by the functional groups present: the lactam, the ethyl ester, the secondary amine within the lactam, the sulfide linkage, and the aromatic ring.

Reaction Pathways:

Reactivity_Diagram cluster_0 Lactam Nitrogen Reactions cluster_1 Ester Group Reactions cluster_2 Sulfur Atom Reactions A Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate B N-Alkylation A->B Alkyl halide, Base C N-Acylation A->C Acyl chloride, Base D Hydrolysis A->D NaOH, H₂O/EtOH F Oxidation A->F m-CPBA or H₂O₂ E Amidation D->E Amine, Coupling agent

Caption: Key reaction pathways for derivatization.

1. Reactions at the Lactam Nitrogen:

  • N-Alkylation: The secondary amine of the lactam can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with various alkyl halides. This allows for the introduction of diverse substituents at the N-4 position, which is a common strategy in medicinal chemistry to modulate pharmacological activity.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can be used to introduce acyl groups at the N-4 position.

2. Reactions involving the Ethyl Ester:

  • Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide in an ethanol/water mixture) to afford the corresponding carboxylic acid, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

  • Amidation: The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amides through standard peptide coupling protocols (e.g., using HATU, HOBt/EDC). This opens up possibilities for creating libraries of compounds for biological screening.

3. Reactions at the Sulfur Atom:

  • Oxidation: The sulfide linkage can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The oxidation state of the sulfur atom can significantly influence the biological properties of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

The 1,4-benzothiazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets.[1] Derivatives of 1,4-benzothiazines have demonstrated a broad spectrum of biological activities, making ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate a valuable starting point for the development of new therapeutic agents.

The presence of the carboxylic acid precursor (via ester hydrolysis) allows for its incorporation into peptidomimetic structures, which are of interest in the development of protease inhibitors.[2] The ability to functionalize the lactam nitrogen and the aromatic ring provides further avenues for optimizing potency, selectivity, and pharmacokinetic properties. The diverse biological activities reported for 1,4-benzothiazine derivatives suggest that libraries of compounds derived from this core could be screened against a variety of targets, including enzymes, receptors, and ion channels.

Conclusion

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a synthetically accessible and versatile heterocyclic compound. Its chemical architecture, featuring multiple points for derivatization, makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic approach, its reactivity, and its potential in the field of drug discovery. Further research into the synthesis of a wider range of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity.

References

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google P
  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. PubChem. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]

  • CN102924352B - Method for synthesizing 4-mercaptobenzoate - Google P
  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate. [Link]

  • The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. [Link]

  • ethyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[2][7]thiazine-6-carboxylate. MOLBASE. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). SpringerLink. [Link]

  • Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com. [Link]

  • Ethyl (3S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate. CAS Common Chemistry. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P

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Exploratory

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties and Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Introduction: The Significance of the 1,4-Benzothiazine Scaffold The 1,4-benzothiazine mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties, among others.[2] The inherent structural features of the benzothiazine ring system, including its unique geometry and the presence of both nitrogen and sulfur heteroatoms, allow for diverse substitution patterns that can be fine-tuned to modulate biological activity and pharmacokinetic properties.

This guide focuses on a specific, functionally rich derivative: ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS No. 204863-53-6). The presence of an ester at the 6-position provides a versatile chemical handle for further synthetic elaboration, such as conversion to amides or other functional groups, making it a valuable intermediate for building complex molecular architectures in drug discovery programs. The 3-oxo functionality is a common feature in biologically active benzothiazines. This document provides a comprehensive overview of its known and predicted physical properties, a detailed, scientifically-grounded synthetic protocol, and the expected analytical characterization.

Physicochemical and Molecular Profile

While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, a robust profile can be assembled from authoritative chemical databases and predictive models. This information is critical for planning its synthesis, purification, and use in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃S[3][4]
Molecular Weight 237.27 g/mol [4]
CAS Number 204863-53-6[3]
IUPAC Name ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate[3]
Appearance Predicted: Solid-
Boiling Point 440.8 ± 45.0 °C (Predicted)[5]
pKa 12.38 ± 0.20 (Predicted)[5]
LogP (Computed) 1.6[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]

Proposed Synthetic Pathway and Methodologies

The synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be logically approached via a two-stage process: 1) formation of the key precursor, ethyl 4-amino-3-mercaptobenzoate, and 2) subsequent heterocyclization to build the benzothiazine ring. This pathway relies on well-established and robust chemical transformations.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Heterocyclization A 4-Amino-3-nitrobenzoic acid B Ethyl 4-amino-3-nitrobenzoate A->B Esterification (H₂SO₄, EtOH) C Ethyl 4-amino-3-mercaptobenzoate (Key Intermediate) B->C Reduction & Diazotization/ Xanthate Displacement D Chloroacetyl chloride E Intermediate Chloroacetamide C->E N-Acylation (Base, e.g., Et₃N) F Ethyl 3-oxo-3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate (Target) E->F Intramolecular S-Alkylation (Cyclization)

Caption: Proposed two-stage synthetic workflow for the target molecule.

Stage 1: Synthesis of the Key Intermediate (Ethyl 4-amino-3-mercaptobenzoate)

The primary challenge is the regioselective introduction of a mercapto group ortho to an amino group on a benzoic acid scaffold. A reliable method involves the use of a commercially available starting material, which is then functionalized.

Protocol: Synthesis of Ethyl 4-amino-3-mercaptobenzoate

  • Esterification:

    • Rationale: Protecting the carboxylic acid as an ethyl ester prevents unwanted side reactions in subsequent steps and establishes the final ester functionality of the target molecule. Fischer esterification is a classic and effective method.[6]

    • Procedure:

      • Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (5-10 mL per gram of acid).

      • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

      • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

      • Extract the product into ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-amino-3-nitrobenzoate.

  • Introduction of the Mercapto Group:

    • Rationale: A common and effective method to introduce a thiol is via the diazotization of an amino group, followed by a Newman-Kwart rearrangement or displacement with a sulfur nucleophile like potassium ethyl xanthate.[7] An alternative involves the reduction of the nitro group to a second amine, selective protection, and then conversion of the other amine to the thiol. The xanthate method is more direct.

    • Procedure (via Diazotization):

      • Reduce the nitro group of ethyl 4-amino-3-nitrobenzoate to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C) to yield ethyl 3,4-diaminobenzoate.

      • Dissolve the resulting diamine (1.0 eq) in aqueous HCl and cool to 0-5 °C.

      • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the low temperature to form the diazonium salt at the 3-position (the more sterically accessible amine).

      • In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 eq) in water. Add the cold diazonium salt solution portion-wise to the xanthate solution at 45-50 °C.

      • After nitrogen evolution ceases, heat the mixture to complete the reaction.

      • Isolate the crude xanthate intermediate and hydrolyze it to the thiol using a strong base (e.g., KOH in ethanol/water), followed by acidic workup to yield the target intermediate, ethyl 4-amino-3-mercaptobenzoate.[7]

Stage 2: Heterocyclization to the 1,4-Benzothiazine Core

This stage involves a two-step, one-pot reaction: N-acylation of the aromatic amine followed by an intramolecular nucleophilic substitution to form the thiazine ring.

G cluster_0 Experimental Workflow A Dissolve Intermediate & Base in Aprotic Solvent B Cool to 0 °C A->B C Add Chloroacetyl Chloride Dropwise B->C D Warm to RT & Stir (N-Acylation) C->D E Heat to Reflux (Cyclization) D->E F Monitor by TLC E->F G Aqueous Workup & Extraction F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Step-by-step workflow for the heterocyclization stage.

Protocol: Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

  • N-Acylation:

    • Rationale: The highly nucleophilic amino group will readily react with the electrophilic chloroacetyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct.[8]

    • Procedure:

      • Dissolve ethyl 4-amino-3-mercaptobenzoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an aprotic solvent like dichloromethane or THF.

      • Cool the solution to 0 °C in an ice bath.

      • Add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the temperature does not rise significantly.

      • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. This completes the formation of the N-(4-(ethoxycarbonyl)-2-mercaptophenyl)-2-chloroacetamide intermediate.

  • Intramolecular S-Alkylation (Cyclization):

    • Rationale: The deprotonated thiol (thiolate) is a strong nucleophile that will displace the chloride on the adjacent chloroacetamide arm in an intramolecular SN2 reaction, forming the six-membered thiazine ring. Heating is often required to facilitate this step.

    • Procedure:

      • Upon completion of the N-acylation step (as monitored by TLC), gently heat the reaction mixture to reflux.

      • Maintain reflux for 2-4 hours, continuing to monitor for the consumption of the intermediate and the appearance of the product spot by TLC.

      • Once the reaction is complete, cool the mixture to room temperature.

      • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target compound.

Structural Elucidation and Expected Analytical Data

Confirmation of the final product's identity and purity is paramount. The following techniques are standard for the characterization of a novel organic compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

    • An ethyl ester pattern: a quartet around 4.3-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around 1.3-1.4 ppm (3H, -O-CH₂-CH₃ ).

    • A singlet for the methylene group in the thiazine ring (-S-CH₂ -C=O) around 3.5-3.7 ppm.

    • A singlet for the amide proton (-NH -) at a downfield shift, typically >10 ppm.

    • Three distinct aromatic protons in the 7.0-8.0 ppm region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum should confirm the presence of all 11 unique carbon atoms, including signals for the ester carbonyl (~165 ppm), the amide carbonyl (~166 ppm), the methylene carbon in the thiazine ring (~32 ppm), and the carbons of the ethyl group and the aromatic ring.

  • Infrared (IR) Spectroscopy: Key vibrational stretches would be observed for the N-H bond (~3200-3300 cm⁻¹), the ester carbonyl (C=O) (~1710-1730 cm⁻¹), and the amide carbonyl (C=O) (~1670-1690 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₂NO₃S⁺ (238.0532).

  • Elemental Analysis: The calculated elemental composition (C, 55.68%; H, 4.67%; N, 5.90%; S, 13.51%) should be within ±0.4% of the experimentally determined values.

Safety and Handling

Based on GHS data for the target compound, the following hazards are identified:

  • Harmful if swallowed (H302)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3]

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2358–o2359. [Link]

  • PrepChem. (n.d.). Synthesis of 4-Chloro-3-mercaptobenzoic acid. Retrieved January 27, 2026, from [Link]

  • Gupta, A., & Kumar, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • National Center for Biotechnology Information. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?. Retrieved January 27, 2026, from [Link]

  • Kam, C., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(3), 856-860. [Link]

  • Google Patents. (n.d.). Preparation method of 4-mercaptobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 27, 2026, from [Link]

  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved January 27, 2026, from [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15, 1-20. [Link]

  • ResearchGate. (n.d.). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (2024). Reactions of N-Chloracetylation of Toluidine Isomers. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.
  • MDPI. (2021). Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. Retrieved January 27, 2026, from [Link]

  • MDPI. (2018). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. PubMed Central. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[(chloroacetyl)amino]benzoate. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give... Retrieved January 27, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis of 1,4-Benzothiazines

< < Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 1,4-benzothiazines, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 1,4-benzothiazines, a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. 1,4-Benzothiazines are recognized as crucial scaffolds in drug development due to their wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][2][3][4] This guide focuses on a well-established and reliable synthetic route: the condensation reaction of 2-aminothiophenol with α-haloketones. We delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory protocol, and offer practical insights into purification, characterization, and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible methodology for accessing this vital class of molecules.

Introduction and Significance

The 1,4-benzothiazine motif, which consists of a benzene ring fused to a thiazine ring, is a privileged structure in medicinal chemistry.[1][4] Its unique three-dimensional shape and the presence of both nitrogen and sulfur heteroatoms allow for diverse functionalization and interaction with various biological targets.[1][4] Consequently, numerous derivatives have been synthesized and evaluated for a broad spectrum of pharmacological activities.[1][2][4]

This application note will focus on a classical and highly effective method for constructing the 1,4-benzothiazine core: the reaction between 2-aminothiophenol and an α-haloketone, specifically chloroacetone, to synthesize 3-methyl-2H-1,4-benzothiazine as a model compound. This method is chosen for its reliability, accessibility of starting materials, and the illustrative nature of its chemical transformation.

Synthetic Strategy and Mechanism

Overview of the Synthesis

The primary synthetic route detailed herein involves a catalyst-free condensation reaction between 2-aminothiophenol and an α-haloketone.[5] This approach is favored for its operational simplicity and generally good yields. The overall transformation is depicted below:

General Reaction Scheme: Reaction of 2-aminothiophenol with an α-haloketone to yield a 1,4-benzothiazine derivative.

While this is a widely used method, other synthetic strategies exist, such as the reaction of 2-aminothiophenol with alkenes, esters, 1,3-dicarbonyl compounds, or maleic anhydride.[1][4][5] The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Reaction Mechanism

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The formation of the 1,4-benzothiazine ring from 2-aminothiophenol and chloroacetone proceeds through a two-step sequence:

  • S-Alkylation: The reaction initiates with a nucleophilic attack by the highly nucleophilic sulfur atom of 2-aminothiophenol on the electrophilic carbon of chloroacetone bearing the chlorine atom. This step forms an S-alkylated intermediate. The strong nucleophilicity of the thiol group compared to the amine group dictates this initial regioselectivity.[6]

  • Intramolecular Cyclization: The amino group of the S-alkylated intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This is followed by dehydration (loss of a water molecule) to form the final, stable 1,4-benzothiazine ring.

This sequence ensures the regioselective formation of the desired 1,4-benzothiazine isomer.[6]

Experimental Protocol: Synthesis of 3-methyl-2H-1,4-benzothiazine

This section provides a detailed, step-by-step procedure for the synthesis of a model compound.

Reagents and Materials
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Key PropertiesSupplier/Grade
2-Aminothiophenol137-07-5C₆H₇NS125.19Corrosive, toxic, air-sensitiveSigma-Aldrich, ≥95%
Chloroacetone78-95-5C₃H₅ClO92.52Flammable, toxic, lachrymatorSigma-Aldrich, ≥95%
Acetonitrile (CH₃CN)75-05-8C₂H₃N41.05Flammable, volatile solventFisher Scientific, HPLC Grade
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous, drying agentVWR, ACS Grade
Chloroform (CHCl₃)67-66-3CHCl₃119.38Volatile solvent for extraction/chromatographyEMD Millipore, ACS Grade
Petroleum Ether8032-32-4N/AN/AFlammable, non-polar solventJ.T. Baker, ACS Grade
Silica Gel7631-86-9SiO₂60.08Stationary phase for chromatography (230-400 mesh)Sorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Fume hood

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. 2-Aminothiophenol is toxic and corrosive.[7][8] Chloroacetone is a potent lachrymator and is toxic.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol).

    • Dissolve the 2-aminothiophenol in 30 mL of acetonitrile.

    • Rationale: Acetonitrile is an excellent solvent for this reaction, as it is polar enough to dissolve the starting materials and has a suitable boiling point for reflux conditions.[5]

  • Addition of Reagent:

    • Slowly add chloroacetone (0.93 g, 10 mmol) to the stirring solution at room temperature.

    • Rationale: A 1:1 molar ratio is used to ensure complete reaction of the limiting reagent. Slow addition helps to control any initial exotherm.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 80-82°C) using a heating mantle or oil bath.

    • Maintain the reflux for 4-6 hours.

    • Rationale: Heating the reaction provides the necessary activation energy for both the S-alkylation and the subsequent cyclization-dehydration step, driving the reaction to completion.

  • Monitoring the Reaction:

    • Periodically monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Use a solvent system such as 8:2 petroleum ether/chloroform.

    • Visualize the spots under UV light (254 nm). The disappearance of the starting materials and the appearance of a new, major product spot indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in 50 mL of chloroform.

    • Transfer the chloroform solution to a separatory funnel and wash it twice with 30 mL of water to remove any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the sodium sulfate and evaporate the chloroform to yield the crude product.

    • Rationale: The aqueous wash removes any unreacted starting materials or inorganic byproducts. Drying with sodium sulfate removes residual water from the organic phase.

Purification

The crude product is typically purified by column chromatography on silica gel.[6][11]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with petroleum ether.

  • Loading: Dissolve the crude product in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform in petroleum ether (e.g., starting with 100% petroleum ether and gradually increasing the chloroform concentration).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions to obtain the purified 3-methyl-2H-1,4-benzothiazine as an oil or low-melting solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch, C=N stretch).

Workflow and Mechanistic Visualization

The overall experimental process can be visualized as follows:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Measure & Add 2-Aminothiophenol Chloroacetone Acetonitrile reflux Heat to Reflux (4-6 hours) reagents->reflux tlc Monitor by TLC reflux->tlc evap1 Evaporate Solvent tlc->evap1 extract Dissolve & Extract (Chloroform/Water) evap1->extract dry Dry with Na₂SO₄ extract->dry evap2 Evaporate to Crude dry->evap2 chrom Column Chromatography evap2->chrom analysis Characterization (NMR, MS, IR) chrom->analysis end end analysis->end Pure Product

Caption: Experimental workflow for 1,4-benzothiazine synthesis.

A simplified representation of the key mechanistic steps is shown below:

G ATP 2-Aminothiophenol Intermediate S-Alkylated Intermediate ATP->Intermediate S-Alkylation plus1 + plus1->Intermediate CA Chloroacetone CA->Intermediate Product 1,4-Benzothiazine Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Key mechanistic steps in the synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials (2-aminothiophenol is prone to oxidation). - Incorrect stoichiometry.- Extend reflux time and monitor by TLC. - Use fresh, high-purity 2-aminothiophenol. Consider running the reaction under an inert atmosphere (N₂ or Ar). - Carefully re-check calculations and measurements of reagents.
Formation of Multiple Side Products - Side reactions due to impurities. - Polymerization or decomposition at high temperatures. - Formation of disulfide by-products from 2-aminothiophenol oxidation.[12]- Use purified reagents and solvents. - Ensure the reflux temperature is not excessively high. - Purge the reaction vessel with an inert gas before heating to minimize oxidation.
Difficulty in Purification - Product and impurities have similar polarities. - Product is an oil that is difficult to handle.- Try a different solvent system for column chromatography (e.g., ethyl acetate/hexane). - If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. Alternatively, consider purification by vacuum distillation if the product is thermally stable.

Conclusion

This application note details a reliable and well-understood protocol for the synthesis of 1,4-benzothiazines, a scaffold of high importance in modern drug discovery. By providing a rationale for each experimental step, a clear workflow, and a troubleshooting guide, this document serves as a practical resource for researchers. The successful synthesis and purification of these compounds open the door to further derivatization and biological evaluation, contributing to the development of new therapeutic agents.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry. Available at: [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • SYNTHESIS OF NEW[1][6]-BENZOTHIAZINE DERIVATIVES. ResearchGate. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. Available at: [Link]

  • Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine. ResearchGate. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. Available at: [Link]

  • HAZARD SUMMARY - Chloroacetone. New Jersey Department of Health. Available at: [Link]

  • Synthesis of Some New 2-Methyl-1,4-benzothiazine-3(1H)- one Derivatives as Potential Vasodilators. Semantic Scholar. Available at: [Link]

  • Isolation process for 2-aminothiophenol. Google Patents.
  • International Chemical Safety Cards (ICSC) - CHLOROACETONE. International Labour Organization. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 1,4-Benzothiazine The 1,4-benzothiazine nucleus is a quintessential example of a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1,4-Benzothiazine

The 1,4-benzothiazine nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. This heterocyclic system, comprising a benzene ring fused to a 1,4-thiazine ring, serves as the foundational structure for compounds exhibiting an extensive array of pharmacological activities. Derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective properties, among others.[1][2][3][4][5] The structural rigidity of the bicyclic system, combined with the diverse substitution patterns it allows, makes it an ideal template for designing novel therapeutic agents.[6][7]

This guide focuses on a specific, yet highly promising derivative: Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (CAS: 204863-53-6). Its structure incorporates three key features ripe for medicinal chemistry exploration:

  • The core 3-oxo-1,4-benzothiazine moiety, known to be crucial for various biological activities.

  • An amide nitrogen (N-4) that can be functionalized to modulate activity and physicochemical properties.

  • An ethyl ester at the C-6 position , which serves as a handle for further derivatization into amides, hydrazides, or other functional groups to fine-tune target engagement and pharmacokinetic profiles.

The following sections provide detailed protocols for the synthesis of this core scaffold and its subsequent evaluation in key therapeutic areas, empowering researchers to unlock its full potential in drug discovery programs.

Physicochemical Properties and Safety Data

A foundational understanding of the starting material is critical for experimental design.

PropertyValueSource
IUPAC Name ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylatePubChem[8]
Molecular Formula C₁₁H₁₁NO₃SPubChem[8]
Molecular Weight 237.28 g/mol PubChem[8]
CAS Number 204863-53-6PubChem[8]

GHS Hazard Statement: According to supplier notifications, this compound is classified as harmful if swallowed (Acute Tox. 4), causes skin and serious eye irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This protocol describes a robust method for synthesizing the title compound via cyclization of an aminothiophenol precursor with an α-halo ester. The reaction proceeds through an initial S-alkylation followed by an intramolecular amide formation.

Experimental Workflow: Synthesis

A Reactants: Ethyl 4-amino-3-mercaptobenzoate Ethyl chloroacetate Potassium Carbonate B Solvent System: Anhydrous Dimethylformamide (DMF) A->B Dissolve C Reaction: Stir at 60-70 °C for 6-8 hours B->C Heat D Monitoring: Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate:Hexane) C->D Sample periodically E Work-up: Pour into ice-water D->E Upon completion F Isolation: Filter precipitated solid E->F Precipitate forms G Purification: Recrystallization from Ethanol F->G Wash with water H Final Product: Ethyl 3-oxo-3,4-dihydro-2H-1,4- benzothiazine-6-carboxylate G->H Dry

Caption: Synthetic workflow for the target compound.

Materials & Reagents:

  • Ethyl 4-amino-3-mercaptobenzoate

  • Ethyl chloroacetate[9]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-amino-3-mercaptobenzoate (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material) and stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). This base is crucial for deprotonating both the thiol and, subsequently, the amine, facilitating the reaction.

  • Reagent Addition: Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 6-8 hours.

    • Scientist's Note: The temperature is a critical parameter. Temperatures that are too low will result in a sluggish reaction, while temperatures that are too high can lead to side product formation. The reaction progress should be monitored every 2 hours using TLC.

  • Monitoring: Spot the reaction mixture on a TLC plate against the starting material. A new, more nonpolar spot should appear, and the starting material spot should diminish.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF used).

  • Precipitation: Stir the aqueous mixture for 30 minutes. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts.

  • Purification: Dry the crude solid and recrystallize from hot ethanol to yield the pure product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Area 1: Anticancer Drug Discovery

The 1,4-benzothiazine scaffold is prevalent in compounds with demonstrated anticancer activity.[1][10][11] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival. This compound can serve as an excellent starting point for developing novel cytotoxic or targeted anticancer agents.

Hypothesized Mechanism of Action: Kinase Inhibition Many small-molecule anticancer drugs function by inhibiting protein kinases that are hyperactivated in cancer cells. The ATP-binding pocket of many kinases contains a "hinge region" rich in hydrogen bond donors and acceptors, to which heterocyclic scaffolds like 1,4-benzothiazine can effectively bind.

cluster_0 Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Ethyl 3-oxo-1,4-benzothiazine Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: Potential inhibition of a kinase signaling pathway.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the compound's ability to inhibit cancer cell growth.

Materials & Equipment:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

  • CO₂ incubator (37 °C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated" wells.

  • Incubation: Incubate the plate for 48-72 hours.

    • Scientist's Note: The incubation time is critical and should be optimized based on the cell line's doubling time. 72 hours is a common endpoint for cytotoxicity studies.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Cell LineCompound IC₅₀ (µM)
MCF-7 (Breast)[Experimental Value]
A549 (Lung)[Experimental Value]
HCT116 (Colon)[Experimental Value]

Application Area 2: Anti-inflammatory Drug Discovery

Derivatives of benzothiazine are well-documented anti-inflammatory agents, with some acting similarly to nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[12][13][14] These enzymes are responsible for the synthesis of pro-inflammatory prostaglandins.

Hypothesized Mechanism of Action: COX Inhibition The conversion of arachidonic acid to prostaglandins is a key step in the inflammatory cascade. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal for modern anti-inflammatory drugs to reduce gastrointestinal side effects.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (GI Protection, etc.) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Inhibitor Ethyl 3-oxo-1,4-benzothiazine Derivative Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Caption: The arachidonic acid pathway and COX inhibition.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol uses a commercially available colorimetric or fluorescent inhibitor screening kit to determine the compound's potency and selectivity for COX isoforms.

Materials & Equipment:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid substrate

  • Heme cofactor

  • Test compound and a known selective inhibitor (e.g., Celecoxib)

  • Assay buffer

  • 96-well plate (as specified by the kit)

  • Microplate reader (compatible with the kit's detection method)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as described in the kit manufacturer's manual.

  • Compound Dilution: Prepare serial dilutions of the test compound in the provided assay buffer.

  • Assay Setup: In separate wells for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.

  • Inhibitor Addition: Add the test compound dilutions to the wells. Include a positive control (e.g., Celecoxib) and a no-inhibitor control.

    • Scientist's Note: Pre-incubating the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 25 °C) is often required to allow for binding before initiating the reaction.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the reaction.

  • Signal Development: Incubate for the time specified in the manual (e.g., 10 minutes) to allow for prostaglandin production and subsequent color/fluorescence development by the probe.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration against the no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation: COX Inhibition & Selectivity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound[Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Control)[Literature/Exp. Value][Literature/Exp. Value][Calculated Value]

Application Area 3: Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The 1,4-benzothiazine scaffold has shown promise in this area, with some derivatives targeting essential bacterial enzymes not present in humans.[15][16][17][18]

Hypothesized Mechanism of Action: Peptide Deformylase (PDF) Inhibition Peptide deformylase is a crucial metalloenzyme in bacteria that removes the formyl group from the N-terminus of newly synthesized proteins. This step is essential for protein maturation, making PDF an attractive target for antibacterial drugs.[15][18]

Ribosome Ribosome fMet_Protein N-formylmethionyl Protein (Inactive) Ribosome->fMet_Protein Synthesis PDF Peptide Deformylase (PDF) fMet_Protein->PDF Substrate Mature_Protein Mature Protein (Active) PDF->Mature_Protein Deformylation Cell_Death Bacterial Cell Death Inhibitor Ethyl 3-oxo-1,4-benzothiazine Derivative Inhibitor->PDF Inhibits Inhibitor->Cell_Death Leads to

Caption: Inhibition of bacterial peptide deformylase (PDF).

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that prevents visible bacterial growth.

Materials & Equipment:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound and a known antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

  • Spectrophotometer

  • Shaking incubator

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound), a negative control (broth only), and a control with a standard antibiotic.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation: MIC Values

Bacterial StrainCompound MIC (µg/mL)
S. aureus (Gram-positive)[Experimental Value]
E. coli (Gram-negative)[Experimental Value]

Conclusion and Future Directions

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate represents a highly valuable and synthetically accessible starting scaffold for medicinal chemistry campaigns. The protocols provided herein offer a comprehensive framework for its synthesis and initial biological characterization across the key therapeutic areas of oncology, inflammation, and infectious disease. Positive results in these primary screens should prompt further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the N-4 position and converting the C-6 ester to various amides to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Performing specific enzymatic or cell-based assays to confirm the hypothesized molecular targets.

  • ADME/Tox Profiling: Evaluating the metabolic stability, permeability, and preliminary toxicity of lead compounds.

By leveraging the inherent potential of the 1,4-benzothiazine core, researchers can utilize this compound as a launchpad for the development of next-generation therapeutics.

References

  • ResearchGate. (2025, August 6). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Chemistry & Biology Interface. (2017, February 27). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • Frontiers. (2024, June 25). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. Available at: [Link]

  • ResearchGate. (2025, October 16). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][15]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • PubMed. (n.d.). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. Available at: [Link]

  • PubMed. (n.d.). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Available at: [Link]

  • PubMed. (n.d.). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Available at: [Link]

  • Beilstein Journals. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Available at: [Link]

  • Ingenta Connect. (n.d.). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Available at: [Link]

  • National Institutes of Health. (2024, June 26). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Available at: [Link]

  • FLORE. (2019, December 2). Benzothiazole derivatives as anticancer agents. Available at: [Link]

  • Consensus. (2011, November 28). Synthesis of 1, 4 Benzothiazine Derivatives for Antimicrobial Activity. Available at: [Link]

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Method

Application Notes and Protocols for a Comprehensive Biological Evaluation of Benzothiazine Derivatives

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a robust framework for the experimental design and execution of studies aimed at...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a robust framework for the experimental design and execution of studies aimed at elucidating the biological activities of novel benzothiazine derivatives. This guide emphasizes a logical, tiered approach, beginning with broad-spectrum screening and progressing to more detailed mechanistic and in vivo studies, ensuring scientific integrity and the generation of reliable, reproducible data.

Introduction: The Pharmacological Potential of the Benzothiazine Scaffold

Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. This is due to their wide array of demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The unique structural features of the benzothiazine nucleus allow for diverse substitutions, leading to a broad chemical space for the development of novel therapeutic agents.[1] This document outlines a strategic experimental workflow to systematically evaluate the therapeutic potential of newly synthesized benzothiazine derivatives.

Section 1: Hierarchical Screening Strategy for Biological Activity Profiling

A systematic and hierarchical screening approach is crucial for efficiently identifying the most promising biological activities of novel benzothiazine derivatives. This strategy allows for the rapid initial assessment of a compound's potential across multiple domains, followed by more focused and resource-intensive investigations.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation A Cytotoxicity Screening (e.g., MTT/XTT Assay) E Apoptosis & Cell Cycle Analysis A->E Active B Antimicrobial Screening (e.g., Broth Microdilution) F MIC & MBC Determination B->F Active C Anti-inflammatory Screening (e.g., COX/LOX Inhibition) G Cytokine Profiling C->G Active D Neuroprotective Screening (e.g., Oxidative Stress Model) H Neuronal Viability & Function Assays D->H Active I Xenograft Tumor Models E->I J Infection Models F->J K Inflammation Models G->K L Neurodegenerative Disease Models H->L

Sources

Application

The Role of 1,4-Benzothiazines in the Development of Novel Anti-Inflammatory Agents: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 1,4-benzothiazine derivatives as a promising class of anti-inflammatory agents. Melding t...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 1,4-benzothiazine derivatives as a promising class of anti-inflammatory agents. Melding theoretical insights with practical, field-proven protocols, this guide is designed to be a self-validating resource for your research endeavors.

Introduction: The Therapeutic Potential of 1,4-Benzothiazines in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The 1,4-benzothiazine scaffold, a heterocyclic compound composed of a benzene ring fused to a thiazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Numerous derivatives have demonstrated significant potential as anti-inflammatory agents, offering a promising avenue for the development of new therapeutics.[3][4]

The anti-inflammatory effects of 1,4-benzothiazine derivatives are multifaceted, primarily attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, suppression of pro-inflammatory cytokine production, and interference with intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

This guide will delve into the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of 1,4-benzothiazine derivatives as anti-inflammatory agents, providing detailed protocols and insights to accelerate your research.

Synthesis of 1,4-Benzothiazine Derivatives: A Practical Overview

The synthesis of 1,4-benzothiazine derivatives is adaptable, allowing for the introduction of various substituents to optimize their biological activity.[1] A common and effective method involves the reaction of 2-aminothiophenol with α-haloketones, acids, or esters.[5] Another well-established route is the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds.[2]

Below is a generalized synthetic scheme and a detailed protocol for a common synthetic route.

General Synthetic Scheme:

G General Synthesis of 1,4-Benzothiazines reagent1 2-Aminothiophenol intermediate Intermediate reagent1->intermediate Base, Solvent reagent2 α-Halo Ketone/Ester or 1,3-Dicarbonyl Compound reagent2->intermediate product 1,4-Benzothiazine Derivative intermediate->product Cyclization

Caption: General synthetic route for 1,4-benzothiazine derivatives.

Protocol 2.1: Synthesis of 3-aryl-2H-1,4-benzothiazines

This protocol describes the synthesis of 3-aryl-2H-1,4-benzothiazines via the condensation of 2-aminothiophenols with 2-bromo-1-phenylethanones.

Materials:

  • Substituted 2-aminothiophenol

  • Substituted 2-bromo-1-phenylethanone

  • Acetonitrile (CH3CN)

  • Potassium bisulfate (KHSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (if necessary)

  • Rotary evaporator

Procedure:

  • To a solution of substituted 2-aminothiophenol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add the substituted 2-bromo-1-phenylethanone (1 mmol).

  • Add a catalytic amount of KHSO4 to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays are crucial for the initial screening and characterization of the anti-inflammatory potential of newly synthesized 1,4-benzothiazine derivatives. These assays provide valuable information on their mechanism of action and potency.

Cyclooxygenase (COX) Inhibition Assay

The inhibition of COX-1 and COX-2 enzymes is a primary mechanism for many anti-inflammatory drugs. This protocol outlines a colorimetric assay to determine the inhibitory activity of 1,4-benzothiazine derivatives against COX enzymes.

Principle:

This assay measures the peroxidase component of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Protocol 3.1.1: COX Colorimetric Inhibitor Screening Assay

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • TMPD (colorimetric substrate)

  • Arachidonic acid (substrate)

  • Test compounds (1,4-benzothiazine derivatives) dissolved in DMSO

  • Positive control (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate by adding the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the respective wells. For the control wells, add the vehicle (DMSO). For the positive control wells, add the known inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

The results of the COX inhibition assay can be summarized in a table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
Reference Drug (e.g., Meloxicam) 15.17.91.91
Benzothiazine Derivative BS23 241.64 ± 4.213.19 ± 2.118.32
Benzothiazine Derivative BS24 126.54 ± 3.626.34 ± 3.44.80
Benzothiazine Derivative BS25 130.96 ± 7.562.63 ± 1.72.09
Benzothiazine Derivative BS28 95.88 ± 5.712.46 ± 1.97.69

Data adapted from a study on 1,2-benzothiazine derivatives.[6]

Measurement of Pro-inflammatory Cytokines

1,4-Benzothiazine derivatives can exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The following protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify these cytokines in cell culture supernatants.

Principle:

A sandwich ELISA is used to capture and detect the cytokine of interest. An antibody specific for the cytokine is coated on the plate. The sample containing the cytokine is added, followed by a second, enzyme-linked antibody that also binds to the cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.

Protocol 3.2.1: In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol describes how to induce an inflammatory response in macrophages to test the anti-inflammatory effects of the compounds.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (1,4-benzothiazine derivatives)

  • Cell culture plates (24- or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the macrophage cells in a culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • After incubation, collect the cell culture supernatants for cytokine analysis.

Protocol 3.2.2: ELISA for TNF-α and IL-6

Materials:

  • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)

  • Collected cell culture supernatants

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat the ELISA plate with the capture antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the standards and the collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

  • Wash the plate and add the TMB substrate. A blue color will develop.

  • Stop the reaction with the stop solution. The color will turn yellow.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve using the absorbance values of the standards.

  • Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.

Data Presentation:

The effect of the compounds on cytokine production can be presented in a table.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Reference Drug (e.g., Dexamethasone) 1085.290.5
Benzothiazine Derivative X 1075.882.1
Benzothiazine Derivative Y 1068.377.4

In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are essential for evaluating the efficacy and safety of potential anti-inflammatory agents in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Principle:

Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats (male or female, 150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (1,4-benzothiazine derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds, vehicle, or positive control orally via gavage.

  • After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

The in vivo anti-inflammatory activity can be summarized in a table.

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle -0
Reference Drug (Indomethacin) 1055.4
Benzothiazine Derivative Z 5048.2

Elucidation of the Mechanism of Action: Targeting Key Signaling Pathways

To understand the molecular basis of the anti-inflammatory effects of 1,4-benzothiazine derivatives, it is essential to investigate their impact on key intracellular signaling pathways, such as NF-κB and MAPK.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Western blotting is a powerful technique to detect and quantify the expression and phosphorylation (activation) of specific proteins involved in these signaling cascades.

Principle:

Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Signaling Pathway Diagrams:

G NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB->genes Induces benzothiazine 1,4-Benzothiazine Derivative benzothiazine->IKK Inhibits benzothiazine->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by 1,4-benzothiazine derivatives.

G MAPK Signaling Pathway stress Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) stress->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activates JNK->transcription_factors genes Pro-inflammatory Gene Expression transcription_factors->genes Induces benzothiazine 1,4-Benzothiazine Derivative benzothiazine->p38 Inhibits Phosphorylation benzothiazine->JNK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by 1,4-benzothiazine derivatives.

Protocol 5.1.1: Western Blot Analysis

Materials:

  • Cell lysates from the in vitro LPS-stimulation experiment (Protocol 3.2.1)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and electroblotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram:

G Experimental Workflow for Evaluating 1,4-Benzothiazine Derivatives synthesis Synthesis of 1,4-Benzothiazine Derivatives invitro In Vitro Screening synthesis->invitro cox COX Inhibition Assay (IC50 Determination) invitro->cox cytokine Cytokine Production Assay (LPS-stimulated macrophages) invitro->cytokine invivo In Vivo Efficacy Studies invitro->invivo Active Compounds western Mechanism of Action Studies (Western Blot for NF-κB & MAPK) cytokine->western lead Lead Compound Identification western->lead edema Carrageenan-Induced Paw Edema Model invivo->edema edema->lead

Caption: A comprehensive workflow for the discovery and development of 1,4-benzothiazine-based anti-inflammatory agents.

Conclusion and Future Directions

The 1,4-benzothiazine scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic understanding of these compounds. By systematically applying these approaches, researchers can effectively identify and optimize lead candidates with improved efficacy and safety profiles.

Future research in this area should focus on exploring the structure-activity relationships of diverse 1,4-benzothiazine derivatives to enhance their potency and selectivity. Furthermore, investigating their effects on other inflammatory pathways and their potential for treating specific chronic inflammatory diseases will be crucial in translating these promising compounds into clinically effective therapies.

References

  • Szczęśniak-Sięga, B., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 15(10), 1234. [Link]

  • Rundla, H. K., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 7045-7071. [Link]

  • Meenakshi, C., et al. (2022). Synthesis and biological evaluation of new 1, 4-benzothiazine derivatives as potential COX-2 inhibitors. Journal of Heterocyclic Chemistry, 59(2), 351-358. [Link]

  • Sharma, P., et al. (2018). Synthesis and anti-inflammatory activity of some new 1, 2-benzothiazine derivatives. Medicinal Chemistry Research, 27(1), 173-181. [Link]

  • Szczęśniak-Sięga, B., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Szczesniak-Siega, B., et al. (2024). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. National Institutes of Health. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]

  • Guccione, S., et al. (1997). Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives. Il Farmaco, 52(4), 211-218. [Link]

  • Rana, A., et al. (2019). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Medicinal Chemistry, 15(6), 680-693. [Link]

  • Gaestel, M. (2009). The p38 MAPK pathway mediates both antiinflammatory and proinflammatory processes: Comment on the article by Damjanov and the editorial by Genovese. Arthritis & Rheumatism, 60(11), 3185-3187. [Link]

  • Chen, L., et al. (2001). Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination. Seminars in Immunology, 13(2), 85-93. [Link]

  • Perkins, N. D. (2016). The Regulation of NF-κB Subunits by Phosphorylation. Cells, 5(4), 43. [Link]

  • Christian, F., et al. (2016). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. Journal of Inflammation Research, 9, 101-111. [Link]

  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911-1912. [Link]

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Method

Application Notes &amp; Protocols: 1,4-Benzothiazine Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist I. Introduction: The Therapeutic Promise of the 1,4-Benzothiazine Scaffold The 1,4-benzothiazine core, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Promise of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core, a heterocyclic motif consisting of a benzene ring fused to a thiazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This unique structural framework is not only prevalent in a variety of biologically active compounds but also serves as the backbone for numerous approved drugs, including the phenothiazine class of antipsychotics.[2] The inherent bioactivity of this scaffold is attributed to its specific three-dimensional conformation, featuring a characteristic fold along the nitrogen-sulfur axis, which facilitates precise interactions with a multitude of biological targets.[3]

In the realm of oncology, 1,4-benzothiazine derivatives have emerged as a highly promising class of compounds.[2][4] Their potential stems from their ability to modulate multiple cellular pathways implicated in cancer progression, proliferation, and survival. A significant body of research has demonstrated that these derivatives can induce cytotoxicity and trigger programmed cell death, or apoptosis, in various cancer cell lines.[5] The mechanisms are multifaceted and often involve the intrinsic mitochondrial pathway, characterized by the activation of key executioner proteins like caspases.[5] Furthermore, specific derivatives have been shown to interfere with critical signaling cascades, such as the JAK/STAT and PI3K/AKT pathways, which are frequently dysregulated in cancer.[6][7]

This guide provides a comprehensive overview of the methodologies for synthesizing and evaluating 1,4-benzothiazine derivatives as potential anticancer agents. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to explore this promising therapeutic avenue. We will focus on a representative compound to illustrate the workflow from chemical synthesis to biological characterization, emphasizing the rationale behind each experimental step.

II. Synthesis of a Representative Anticancer 1,4-Benzothiazine Derivative

To illustrate the practical application, we will focus on a synthetic strategy for a 2,3-disubstituted-1,4-benzothiazine, based on methodologies that have yielded compounds with potent anti-lung cancer activity.[8] The chosen example is propyl 3-methyl-3,4-dihydro-2H-benzo[b][9][10]thiazine-2-carboxylate , a compound identified for its significant cytotoxicity against the A-549 lung cancer cell line.[8] The synthesis employs a green, efficient oxidative cycloaddition reaction.[8]

Causality in Synthesis Design:

The selection of a one-pot oxidative cycloaddition is deliberate. This approach is favored for its operational simplicity, reduced waste generation, and often higher yields compared to multi-step classical syntheses.[8] The use of ceric ammonium nitrate (CAN) as a catalyst is key; it acts as a mild oxidizing agent that facilitates the cyclization of 2-aminothiophenol with a 1,3-dicarbonyl compound, in this case, propyl acetoacetate. This method provides a direct and elegant route to the desired heterocyclic core.[8]

Protocol 1: Synthesis of Propyl 3-methyl-3,4-dihydro-2H-benzo[b][9][10]thiazine-2-carboxylate

Materials:

  • 2-Aminothiophenol

  • Propyl acetoacetate (a 1,3-dicarbonyl compound)

  • Ceric Ammonium Nitrate (CAN)

  • Ethanol (or another suitable solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and propyl acetoacetate (1.1 eq) in ethanol (20 mL).

  • Catalyst Addition: To this stirred solution, add a catalytic amount of Ceric Ammonium Nitrate (CAN) (approx. 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst A 2-Aminothiophenol D One-Pot Reaction (Reflux) A->D B Propyl Acetoacetate B->D C Ceric Ammonium Nitrate (CAN) in Ethanol C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Pure Product (Compound 3c) F->G

Caption: Synthetic workflow for a representative 1,4-benzothiazine derivative.

III. In Vitro Evaluation of Anticancer Potential

Once synthesized and purified, the derivative must be assessed for its biological activity. The following protocols outline a standard cascade for evaluating anticancer potential, starting with broad cytotoxicity and moving towards mechanistic insights.

Protocol 2: Cell Viability Assessment using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess a compound's effect on cell viability.[11] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[11]

Materials:

  • A-549 (human lung carcinoma) or other relevant cancer cell lines (e.g., HT-29 for colon cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS, filter-sterilized).

  • Dimethyl Sulfoxide (DMSO).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Scientific Rationale: To determine if cell death occurs via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[12] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cancer cells treated with the 1,4-benzothiazine derivative (at its IC₅₀ concentration) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In_Vitro_Workflow A Synthesized 1,4-Benzothiazine Derivative C Cytotoxicity Screening (MTT Assay) A->C B Cancer Cell Lines (e.g., A-549, HT-29) B->C D Determine IC50 Value C->D E Treat Cells at IC50 D->E F Apoptosis Analysis (Annexin V/PI Flow Cytometry) E->F H Mechanism of Action Study (Western Blot for Key Proteins) E->H G Quantify Apoptotic vs. Necrotic Cell Death F->G I Identify Modulated Signaling Pathways H->I

Caption: Standard workflow for the in vitro evaluation of novel anticancer compounds.

IV. Data Presentation & Interpretation

Clear and concise data presentation is critical for comparing the efficacy of different derivatives. IC₅₀ values should be summarized in a table, allowing for easy identification of the most potent compounds and preliminary structure-activity relationship (SAR) analysis.

Table 1: Representative Cytotoxicity Data of 1,4-Benzothiazine Derivatives against A-549 Lung Cancer Cells

Compound IDR¹ GroupR² GroupIC₅₀ (µM) ± SD
3a -H-CH₃45.2 ± 3.1
3b -CH₃-CH₃28.7 ± 2.5
3c -CH₃-CO₂Propyl15.4 ± 1.8
3d -Cl-CH₃35.1 ± 2.9
DoxorubicinN/AN/A0.8 ± 0.1
(Note: Data are representative and for illustrative purposes, based on findings that compound 3c was the most active in its series[8].)

Interpretation: The data in Table 1 suggest that substitutions at the R¹ and R² positions significantly influence cytotoxic activity. Compound 3c , with a methyl group at R¹ and a propyl ester at R², demonstrates the lowest IC₅₀ value, indicating it is the most potent among the tested analogues. This type of analysis guides the next round of chemical synthesis, focusing on modifications that enhance potency.

V. Elucidating the Mechanism of Action: The JAK/STAT Pathway

Several studies indicate that 1,4-benzothiazine derivatives can exert their anticancer effects by inhibiting key oncogenic signaling pathways.[6][10] One such critical pathway is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[4] This pathway is a primary communication route from cell-surface receptors to the nucleus and is crucial for processes like cell proliferation, differentiation, and immune response.[13] In many cancers, the JAK/STAT pathway, particularly the STAT3 protein, is constitutively active, driving tumor growth and survival.[14]

1,4-benzothiazines have been shown to inhibit the phosphorylation of both JAK2 and STAT3, preventing STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell survival (e.g., Bcl-2) and proliferation (e.g., Cyclin D1).[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT (monomer) JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization STAT_Dimer_Nuc p-STAT Dimer STAT_Dimer->STAT_Dimer_Nuc Nuclear Translocation DNA DNA STAT_Dimer_Nuc->DNA Binds to Promoter Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis Inhibition of survival genes leads to apoptosis Inhibitor 1,4-Benzothiazine Derivative Inhibitor->JAK Inhibition Inhibitor->STAT_P Inhibition of Phosphorylation Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the JAK/STAT pathway by 1,4-benzothiazine derivatives.

VI. Conceptual Protocol for In Vivo Efficacy Assessment

Promising in vitro results warrant validation in a living organism. The following is a conceptual framework for an in vivo study using a mouse xenograft model.

Model: Athymic nude mice (immunocompromised to prevent rejection of human tumors). Cell Line: A-549 cells engineered to express luciferase (for bioluminescence imaging).

Procedure Outline:

  • Tumor Implantation: Subcutaneously inject 1-5 million A-549-luc cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control like Cisplatin).

  • Treatment: Administer the 1,4-benzothiazine derivative via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumors with calipers every 2-3 days.

    • Bioluminescence Imaging: Image mice weekly to monitor tumor burden.

    • Body Weight & Health: Monitor animal weight and overall health daily as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Primary Outcome: A statistically significant reduction in tumor growth rate and final tumor volume/weight in the treatment group compared to the vehicle control group indicates in vivo efficacy.

VII. Conclusion

The 1,4-benzothiazine scaffold is a fertile ground for the development of novel anticancer therapeutics. The protocols and conceptual frameworks provided herein offer a systematic approach to the synthesis, in vitro screening, and mechanistic elucidation of these promising compounds. By combining rational chemical design with a rigorous biological evaluation cascade, researchers can effectively explore the therapeutic potential of 1,4-benzothiazine derivatives and contribute to the discovery of next-generation cancer treatments.

VIII. References

  • Babu, A., & Verma, R. S. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. PubMed Central. [Link]

  • Chauhan, A., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Samara Journal of Science. [Link]

  • Rawat, A., et al. (2018). Novel 1,4-benzothazines obliterate COX-2 mediated JAK-2/STAT-3 signals with potential regulation of oxidative and metabolic stress during colorectal cancer. Pharmacological Research, 129, 143-157. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 14(10), 7041-7075. [Link]

  • Rivero, G., et al. (2003). Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Biochemical Pharmacology, 66(5), 781-791. [Link]

  • Khan, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][9][10]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1989. [Link]

  • Chauhan, A., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. ResearchGate. [Link]

  • Pisani, L., et al. (2004). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. ResearchGate. [Link]

  • BPS Bioscience. (2021). Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]

  • Kumar, A., et al. (2015). Design, synthesis and biological evaluation of 2H-benzo[b][9][10] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 25(17), 3555-3559. [Link]

  • Kumar, P., et al. (2018). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 8(54), 30847-30866. [Link]

  • Kim, M. J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules and Cells, 44(3), 144-153. [Link]

  • Martini, M., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Biomedicines, 9(6), 634. [Link]

  • Guler, O. O., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals, 18(1), 1. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Rehman, A. U., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 12, 842498. [Link]

  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of the Passerini/Staudinger/aza-Wittig Sequence for Benzothiazine Synthesis

Welcome to the technical support center for the synthesis of benzothiazine scaffolds using the powerful Passerini/Staudinger/aza-Wittig multicomponent reaction sequence. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiazine scaffolds using the powerful Passerini/Staudinger/aza-Wittig multicomponent reaction sequence. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this efficient one-pot strategy. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles.

Section 1: Reaction Workflow and Mechanism Overview

The elegance of this sequence lies in its convergence, rapidly building molecular complexity from simple starting materials in a single reaction vessel.[1] The process involves three distinct but sequential chemical transformations:

  • Passerini Three-Component Reaction (P-3CR): An aldehyde, an isocyanide, and a carboxylic acid (here, a 2-azidobenzoic acid derivative) combine to form an α-acyloxy carboxamide intermediate. This reaction is known for its high atom economy and tolerance of various functional groups.[2][3]

  • Staudinger Reaction: A phosphine, typically triphenylphosphine (PPh₃), is introduced. It selectively reacts with the azide group on the Passerini product to form an iminophosphorane (also known as an aza-ylide).[4][5] This transformation is generally fast, high-yielding, and clean.[5]

  • Intramolecular aza-Wittig Reaction: The newly formed iminophosphorane attacks an intramolecular carbonyl group (the ester from the Passerini step), leading to a cyclization event. This forms the desired benzothiazine heterocyclic ring and releases triphenylphosphine oxide as a byproduct.[6]

The combination of these reactions into a seamless sequence provides a powerful tool for constructing diverse heterocyclic compounds.[7]

Reaction_Workflow Start Starting Materials: - 2-Azidobenzaldehyde derivative - Isocyanide - Carboxylic Acid (Thiol source after cyclization) Passerini Passerini Adduct (α-acyloxy carboxamide) Start->Passerini Passerini Reaction Staudinger Iminophosphorane (Aza-ylide) Passerini->Staudinger + PPh₃ - N₂ (Staudinger Reaction) Product Benzothiazine Product + PPh₃=O Staudinger->Product Intramolecular aza-Wittig Cyclization

Caption: Overall workflow of the Passerini/Staudinger/aza-Wittig sequence.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this one-pot sequence over traditional multi-step syntheses?

The main advantages are efficiency and simplicity. By combining three reactions into a single pot, you significantly reduce the number of workup and purification steps, which saves time, reduces solvent waste, and can lead to higher overall yields.[1] This approach is ideal for generating libraries of compounds for screening purposes.[1]

Q2: Are there any functional groups that are incompatible with this reaction sequence?

Yes. The Passerini reaction is sensitive to primary and secondary amines, which can lead to the competing Ugi reaction.[8] Additionally, substrates with other functional groups that can react with phosphines (e.g., other azides, peroxides) or isocyanides should be avoided. The aza-Wittig reaction is generally robust, but highly electron-donating groups on the aromatic ring can slow down the final cyclization step.[9]

Q3: How can I effectively monitor the progress of this one-pot reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • After Passerini step: Use TLC to confirm the consumption of the starting aldehyde. The Passerini adduct should have a different Rf value.

  • After PPh₃ addition: A new spot corresponding to the iminophosphorane should appear. You can often see the disappearance of the azide starting material by IR spectroscopy (loss of the strong azide stretch around 2100 cm⁻¹).

  • During aza-Wittig cyclization: Monitor for the appearance of the final benzothiazine product and the triphenylphosphine oxide byproduct. LC-MS is particularly useful for confirming the mass of the intermediates and the final product at each stage.

Q4: Is the removal of the triphenylphosphine oxide byproduct often problematic?

Yes, this is a classic challenge in Wittig and aza-Wittig chemistry.[6] Triphenylphosphine oxide (TPPO) can be difficult to separate from the desired product due to its polarity and crystallinity. Common purification strategies include column chromatography (sometimes requiring multiple columns), crystallization, or precipitation of TPPO from a nonpolar solvent like hexane or ether.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting_Logic Problem Problem Encountered: Low Yield / No Product Check_P Passerini Step Issue? Problem->Check_P Check_S_W Staudinger/aza-Wittig Step Issue? Problem->Check_S_W P_Sol1 Verify Reagent Purity (esp. isocyanide, aldehyde) Check_P->P_Sol1 Yes P_Sol2 Optimize Solvent (Use dry, aprotic solvent) Check_P->P_Sol2 Yes P_Sol3 Check Stoichiometry & Concentration Check_P->P_Sol3 Yes SW_Sol1 Ensure Anhydrous Conditions (Hydrolysis of iminophosphorane) Check_S_W->SW_Sol1 Yes SW_Sol2 Increase Temperature (for aza-Wittig cyclization) Check_S_W->SW_Sol2 Yes SW_Sol3 Verify PPh₃ Quality Check_S_W->SW_Sol3 Yes

Sources

Troubleshooting

Troubleshooting low yields in the synthesis of 1,4-benzothiazine derivatives

Welcome to the technical support center for the synthesis of 1,4-benzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-benzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes and how can I improve the outcome?

Low or no yield is a frequent challenge in organic synthesis. For 1,4-benzothiazine synthesis, several factors can be at play. Let's break down the most common culprits and the strategies to address them.

Causality and Troubleshooting Steps:

  • Purity and Stability of 2-Aminothiophenol: 2-Aminothiophenol is a key precursor in many synthetic routes to 1,4-benzothiazines.[1] However, it is highly susceptible to oxidation, where it readily dimerizes to form 2,2'-diaminodiphenyl disulfide. This disulfide byproduct is unreactive in the desired cyclization reaction, effectively reducing the concentration of your starting material and thus lowering the yield.

    • Self-Validation: Before starting your reaction, assess the purity of your 2-aminothiophenol. A pure sample should be a colorless or pale yellow oil. A darker yellow, brown, or solid precipitate indicates oxidation.

    • Protocol: Purification of 2-Aminothiophenol: If your starting material appears oxidized, it is crucial to purify it. Vacuum distillation is the most effective method.

    • Protocol: Preventing Oxidation During Reaction:

      • Degas Solvents: Before use, degas your reaction solvent to remove dissolved oxygen. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for at least 30 minutes or by using the freeze-pump-thaw technique for more sensitive reactions.[2]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a balloon filled with the inert gas connected to the reaction flask via a needle or by using a Schlenk line for more rigorous exclusion of air.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that can significantly impact the yield.

    • Solvent Selection: The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Common solvents for 1,4-benzothiazine synthesis include acetonitrile, ethanol, methanol, and DMF.[4][5][6] If you are experiencing low yields, consider screening different solvents. For instance, a more polar solvent might be necessary if your starting materials have low solubility.

    • Temperature Optimization: Many syntheses of 1,4-benzothiazines require heating to proceed at an appreciable rate.[5] If your reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 60 °C or reflux) may improve the yield. However, excessive heat can lead to decomposition, so it is a parameter to be optimized. Some specific reactions may even require elevated temperatures for completion, such as those involving certain aldehydes.[5]

    • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

  • Ineffective Catalysis: Many synthetic routes benefit from the use of a catalyst to facilitate the cyclization step.

    • Acid or Base Catalysis: Depending on the specific reaction mechanism, either an acid or a base may be required. For example, in the reaction of 2-aminothiophenol with α-haloketones, a base is often used to facilitate the final ring-closing step.[5] The concentration and type of base (e.g., NaOH, K₂CO₃, triethylamine) can be critical.[5][7] In other cases, an acid catalyst, such as HCl, may be employed to activate a reactant.[4][8] If you are not using a catalyst, consider adding one. If you are, you may need to screen different catalysts or optimize the catalyst loading.

Troubleshooting Workflow for Low Yields

Caption: Decision tree for troubleshooting low yields.

Question 2: I am observing a significant amount of a byproduct that I suspect is the disulfide of 2-aminothiophenol. How can I confirm its identity and remove it?

The formation of 2,2'-diaminodiphenyl disulfide is the most common side reaction when working with 2-aminothiophenol.

Identification and Removal Strategy:

  • Identification:

    • TLC Analysis: The disulfide byproduct is typically less polar than the starting 2-aminothiophenol and will have a different Rf value on a TLC plate.

    • ¹H NMR Spectroscopy: The disulfide will show a distinct set of aromatic signals compared to your desired 1,4-benzothiazine product and will lack the characteristic signals of the newly formed heterocyclic ring.

    • Mass Spectrometry: The disulfide will have a molecular weight corresponding to the dimer of 2-aminothiophenol minus two hydrogen atoms.

  • Removal:

    • Column Chromatography: This is the most effective method for separating the disulfide from your product. A silica gel column is typically used.[4] The choice of eluent will depend on the polarity of your specific 1,4-benzothiazine derivative. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity of the eluent.

    • Recrystallization: If your 1,4-benzothiazine derivative is a solid, recrystallization can be an effective purification method. You will need to screen for a suitable solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the disulfide impurity remains in solution or has a significantly different solubility profile. Common solvents for recrystallization include ethanol, methanol, and mixtures of ethyl acetate and hexane.

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent Systems (Starting Point)Notes
Column ChromatographyHexane/Ethyl Acetate (gradient)Start with a low polarity mixture and gradually increase the ethyl acetate concentration.
Dichloromethane/Methanol (gradient)Useful for more polar 1,4-benzothiazine derivatives.
RecrystallizationEthanol or MethanolGood for many crystalline 1,4-benzothiazine derivatives.
Ethyl Acetate/HexaneThe product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until turbidity is observed. The solution is then allowed to cool slowly.
Question 3: My reaction is producing a mixture of isomers that are difficult to separate. What is causing this and how can I improve the regioselectivity?

The formation of regioisomers can occur when the reaction partner of 2-aminothiophenol has two or more electrophilic sites that can be attacked by the nucleophilic sulfur or nitrogen atoms.

Understanding and Controlling Regioselectivity:

  • Nucleophilicity of Sulfur vs. Nitrogen: In 2-aminothiophenol, the sulfur atom is generally a stronger nucleophile than the nitrogen atom under neutral or basic conditions.[4][8] Therefore, the initial attack in many reactions, such as with α-haloketones or epoxides, is expected to occur via the sulfur atom.[5][8]

  • Influence of pH: The regioselectivity can be highly dependent on the pH of the reaction medium.

    • Neutral/Basic Conditions: Favor nucleophilic attack by the sulfur atom.

    • Acidic Conditions: Protonation of the amino group can decrease its nucleophilicity, but it can also activate the electrophile. In some cases, using the hydrochloride salt of 2-aminothiophenol can alter the regioselectivity of the reaction.[4][8]

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms and can also affect the stability of charged intermediates, thereby impacting the regioselectivity.

  • Troubleshooting Strategy: If you are observing a mixture of regioisomers, consider the following:

    • Adjust the pH: If your reaction is run under neutral conditions, try adding a base to enhance the nucleophilicity of the sulfur. Conversely, if you are using a base, consider if a different base or a change in pH could favor the desired isomer.

    • Screen Solvents: Investigate the effect of solvent polarity on the isomeric ratio.

    • Modify the Substrate: In some cases, protecting one of the nucleophilic groups or modifying the electrophile can direct the reaction towards the desired isomer.

Regioselectivity Control Workflow

Caption: Workflow for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 2-aminothiophenol to prevent oxidation? A1: 2-Aminothiophenol should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or a cool, dark place. Using a bottle with a septum cap can allow for the removal of the reagent with a syringe without exposing the bulk material to air.

Q2: I have a solid precipitate in my 2-aminothiophenol bottle. Can I still use it? A2: The solid is likely the 2,2'-diaminodiphenyl disulfide byproduct of oxidation. It is highly recommended to purify the 2-aminothiophenol by vacuum distillation before use to ensure accurate stoichiometry and to avoid side reactions.

Q3: My purified 1,4-benzothiazine derivative is an oil and is difficult to handle. What can I do? A3: If your product is an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if you have one. If it remains an oil, purification by column chromatography is the best approach. In some cases, it may be possible to form a solid derivative (e.g., a salt) for easier handling and purification, which can then be converted back to the desired product.

Q4: Are there any "green" or more environmentally friendly methods for synthesizing 1,4-benzothiazines? A4: Yes, there is growing interest in developing greener synthetic methods. Some approaches include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts.[9]

References

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. Available at: [Link]

  • Sharma, V., Kumar, R., & Singh, P. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-21. Available at: [Link]

  • Naithani, K., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1365513. Available at: [Link]

  • Ghailane, T., et al. (2011). Regio-Controlled Synthesis of 1, 4-Benzothiazinones. Heterocycles, 83(2), 357-363. Available at: [Link]

  • Snoun, O., et al. (2016). SYNTHESIS OF NEW[4][8]-BENZOTHIAZINE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 8(1), 56-62. Available at: [Link]

  • Kaur, H., et al. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. Journal of Molecular Structure, 1157, 513-522. Available at: [Link]

  • Mthembu, S. N., Sharma, A., Albericio, F., & de la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(13), 1834-1843. Available at: [Link]

  • Badshah, S. L., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

  • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 18(1), 42-57. Available at: [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. International Journal of Molecular Sciences, 24(17), 13219. Available at: [Link]

  • China. (2020). Preparation method of o-aminothiophenol. CN112062699A.
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  • Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[4][8]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. Available at: [Link]

  • Liu, C., et al. (2019). Peptide 2-formylthiophenol esters do not proceed through a Ser/Thr ligation pathway, but participate in a peptide aminolysis to enable peptide condensation and cyclization. Organic & Biomolecular Chemistry, 17(3), 563-567. Available at: [Link]

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Optimization

Avoiding transesterification during 1,4-benzothiazine synthesis

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 1,4-benzothiazine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 1,4-benzothiazine scaffolds and encountering challenges with unwanted side reactions. Specifically, we will address the prevalent issue of transesterification and provide in-depth troubleshooting strategies and validated protocols to ensure the integrity of your desired product.

The Challenge: Unwanted Transesterification

The synthesis of 1,4-benzothiazines often involves the condensation of 2-aminothiophenol with β-keto esters or other ester-containing synthons.[1][2] While powerful, these methods are susceptible to a critical side reaction: transesterification . This occurs when the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol solvent, often facilitated by a base.[3] This not only consumes your starting material but also introduces impurities that can be difficult to separate, ultimately lowering your yield and complicating downstream applications.

This guide provides a series of frequently asked questions and troubleshooting steps to help you understand, identify, and, most importantly, avoid this problematic side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is transesterification, and why is it a problem in my 1,4-benzothiazine synthesis?

A1: Transesterification is the chemical reaction that exchanges the OR' group of an ester (RCOOR') with an OR'' group from an alcohol (R''OH).[4] The reaction can be catalyzed by either an acid or a base. In the context of 1,4-benzothiazine synthesis, it most often occurs under basic conditions where an alkoxide base (e.g., sodium ethoxide, NaOEt) or the alcohol solvent itself acts as a nucleophile.[3]

The Core Problem: If your starting material (e.g., an ethyl acetoacetate derivative) contains an ester and you use a methanolic solvent with a base, you risk converting your ethyl ester into a methyl ester. This leads to a mixture of products, complicating purification and reducing the yield of your target molecule.

Below is a diagram illustrating the desired reaction versus the undesired transesterification side reaction.

G cluster_main Overall Reaction Scheme SM Starting Material (e.g., Ethyl Ester Derivative) DesiredProduct Desired 1,4-Benzothiazine (with Ethyl Ester) SM->DesiredProduct  Desired Pathway  (Cyclization) SideProduct Transesterified Product (e.g., Methyl Ester) SM->SideProduct Undesired Pathway (Transesterification)   Reagents 2-Aminothiophenol + Base / Solvent

Caption: Desired cyclization vs. undesired transesterification.

Q2: I suspect transesterification is occurring. How can I confirm this?

A2: The most reliable methods for detecting transesterification involve chromatographic and spectroscopic analysis of your crude reaction mixture.

  • Thin-Layer Chromatography (TLC): Co-spot your crude reaction mixture with your starting material. The appearance of a new spot, often with a slightly different Rf value, can indicate the formation of a new, related compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will be able to identify your desired product, any remaining starting material, and the transesterified byproduct by their distinct mass-to-charge ratios (m/z). For example, if you started with an ethyl ester (e.g., -COOCH₂CH₃, +45 Da) and used methanol as a solvent, look for a peak corresponding to the mass of the methyl ester product (-COOCH₃, +31 Da), a difference of 14 mass units.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The characteristic signals for the alkoxy group will change. For an ethyl ester, you would see a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm. For a methyl ester, you would see a singlet around 3.7 ppm. Integrating these signals can provide a quantitative ratio of the two esters.

Q3: How can I prevent transesterification by modifying my reaction conditions?

A3: The key is to eliminate the source of the competing alkoxide. This can be achieved by careful selection of your base and solvent. The fundamental principle is to avoid conditions where a nucleophilic alkoxide is present that does not match the ester group of your substrate.[3]

The Causality: A basic catalyst like sodium ethoxide (NaOEt) in ethanol is fine for an ethyl ester, as any transesterification is a degenerate reaction (ethyl for ethyl). However, using NaOEt in methanol is problematic because the ethoxide will equilibrate with the solvent to form methoxide, which then attacks your ethyl ester.

Troubleshooting Workflow for Reaction Setup:

G start Start: Planning Synthesis check_ester Does my substrate contain an ester group? start->check_ester select_base Choose a Non-Nucleophilic or Sterically Hindered Base check_ester->select_base Yes less_concern Transesterification is not a primary concern. check_ester->less_concern No select_solvent Use an Aprotic Solvent (e.g., THF, Dioxane, Toluene) or Match Solvent to Ester select_base->select_solvent proceed_yes Proceed with Synthesis (Minimal Risk) select_solvent->proceed_yes proceed_no Proceed with Standard Protocol less_concern->proceed_no

Caption: Decision workflow for avoiding transesterification.

Recommended Solvent and Base Combinations
Base TypeRecommended BasesCompatible SolventsRationale & Expertise
Hydride Bases Sodium Hydride (NaH), Potassium Hydride (KH)Aprotic: THF, Dioxane, Toluene, DMFExpert Choice: Hydride bases are non-nucleophilic. They deprotonate the 2-aminothiophenol or other acidic protons to initiate the reaction without attacking the ester carbonyl. The only byproduct is H₂ gas.[3] This is often the cleanest and most reliable method.
Carbonate Bases Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Aprotic: Acetonitrile, DMF, AcetoneGood Alternative: These are weak bases and poor nucleophiles, making them less likely to induce transesterification. They are particularly useful in syntheses that are sensitive to very strong bases.
Amine Bases Triethylamine (TEA), DBU, DIPEAAprotic: Dichloromethane, THF, TolueneUse with Caution: These organic bases are non-nucleophilic but can promote other side reactions. Best used when mild, metal-free conditions are required.
Alkoxide Bases Sodium Ethoxide (NaOEt), Sodium Methoxide (NaOMe)MATCHED ALCOHOL ONLY (e.g., NaOEt in Ethanol, NaOMe in Methanol)High Risk: Only use an alkoxide base if the alcohol of the base and solvent exactly matches the alkoxy group of your ester. Using mismatched combinations is the most common cause of transesterification.[3]
Q4: Can you provide a specific, validated protocol for synthesizing a 1,4-benzothiazine from a β-keto ester while avoiding transesterification?

A4: Certainly. This protocol details the synthesis of Ethyl 3-methyl-4H-benzo[b][3][5]thiazin-2-carboxylate using sodium hydride, a non-nucleophilic base, in an aprotic solvent to prevent transesterification.

Reaction Scheme: 2-Aminothiophenol + Ethyl Acetoacetate → Ethyl 3-methyl-4H-benzo[b][3][5]thiazin-2-carboxylate

Materials:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 60% NaH dispersion (0.44 g) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Wash: Wash the NaH three times with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully each time using a cannula or syringe.

  • Reagent Addition: Add anhydrous THF (30 mL) to the washed NaH. Begin stirring to create a suspension. In the dropping funnel, prepare a solution of 2-aminothiophenol (1.25 g) in anhydrous THF (10 mL).

  • Deprotonation: Add the 2-aminothiophenol solution dropwise to the stirring NaH suspension over 15 minutes at 0 °C (ice bath). You will observe hydrogen gas evolution. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases. This forms the sodium thiophenolate in situ.

  • Cyclization Precursor Addition: Add a solution of ethyl acetoacetate (1.30 g) in anhydrous THF (10 mL) dropwise to the reaction mixture at room temperature over 20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Self-Validation: An LC-MS analysis of the crude product should show a major peak corresponding to the desired ethyl ester product and a negligible or non-existent peak for the transesterified methyl ester, confirming the protocol's success.

References
  • Transesterification . Master Organic Chemistry. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) . SpringerLink. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) . National Center for Biotechnology Information (PMC). [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs . ResearchGate. [Link]

  • Ester synthesis by transesterification . Organic Chemistry Portal. [Link]

  • Organic Reactions: Esterification & Transesterification . Student Academic Success, La Trobe University. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystal Structure Analysis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Abstract This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (SC-XRD) study of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The 1,4-benzothiazine scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (SC-XRD) study of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and comprehending structure-activity relationships. This document details the journey from crystal growth to final structural validation, comparing methodologies and contextualizing the structural features of the title compound with its analogues. We will explore the causality behind experimental choices, from crystallization techniques to refinement strategies, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Insight

1,4-Benzothiazine and its derivatives are heterocyclic compounds comprising a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms.[1][2] This structural motif is a cornerstone in the development of novel therapeutic agents, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.[4][5][6][7] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding molecular conformation and crystal packing—factors that profoundly influence a drug's physicochemical properties, such as solubility and stability.[4][5]

This guide focuses on ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a representative member of this class, to illustrate the principles and comparative aspects of its structural analysis.

The First Hurdle: Obtaining Diffraction-Quality Crystals

The entire process of SC-XRD is predicated on the availability of a high-quality single crystal.[6] The journey from a synthesized powder to a perfect crystal is often more art than science, requiring a systematic comparison of various techniques.

Comparative Crystallization Methodologies

For small organic molecules like our target compound, several crystallization methods are viable. The choice is dictated by the compound's solubility and stability.

Method Principle Advantages Disadvantages Suitability for Target Compound
Slow Evaporation A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[8][9]Simple to set up; requires minimal equipment.[8]Can sometimes lead to rapid crystallization, yielding small or twinned crystals.[10]High. This is often the most successful method for compounds of this type.[11] A moderately volatile solvent system would be ideal.
Vapor Diffusion A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent control over the rate of crystallization; often yields high-quality crystals.Requires careful selection of solvent/anti-solvent pairs.Moderate to High. A good alternative if slow evaporation fails. Dichloromethane/hexane or ethyl acetate/hexane are common pairs to try.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to crystallization.Effective for compounds with a steep solubility curve with respect to temperature.Requires precise temperature control; risk of oiling out if cooled too quickly.Moderate. Less commonly used as a first-line approach unless the compound's thermal properties are well-understood.
Protocol: Crystallization of the Title Compound via Slow Evaporation

This protocol is designed to be a self-validating system, with clear checkpoints for quality assessment.

Objective: To grow single crystals of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate suitable for SC-XRD analysis.

Materials:

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (purity >95%)

  • Analytical grade solvents (e.g., Ethyl Acetate, Ethanol, Dichloromethane)

  • Small, clean glass vials (e.g., 2 mL shell vials or NMR tubes)[11]

  • Parafilm or aluminum foil[10]

  • Microscope with polarizing filters

Procedure:

  • Solvent Screening: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents to find one in which it is moderately soluble. For the title compound, a mixture of ethyl acetate and ethanol is a promising starting point.

  • Solution Preparation: Dissolve approximately 10-20 mg of the compound in the chosen solvent or solvent mixture to create a clear, nearly saturated solution. Gentle warming may be used to aid dissolution, but the solution must be cooled to room temperature before proceeding.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[12]

  • Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[10][11] The number and size of the holes control the evaporation rate. A slower rate is generally preferable for larger, higher-quality crystals.[9]

  • Incubation: Place the vial in a vibration-free location, such as a dedicated crystallization cupboard or a beaker filled with sand to dampen vibrations.[11]

  • Monitoring & Harvesting: Monitor the vial daily under a microscope. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop or a fine needle, leaving the remaining solution to grow more crystals.

The Core Analysis: Single-Crystal X-ray Diffraction

Once a suitable crystal is mounted on the diffractometer, the process of data collection and structure determination begins.[7]

sc_xrd_workflow cluster_0 Data Acquisition cluster_1 Structure Solution & Refinement crystal Mount Crystal on Diffractometer data_collection Data Collection (Rotating crystal in X-ray beam) crystal->data_collection Expose to X-rays integration Data Integration & Reduction (Convert diffraction spots to intensities) data_collection->integration solution Structure Solution (e.g., SHELXS) (Obtain initial atomic positions) integration->solution Generate .hkl file refinement Structure Refinement (e.g., SHELXL) (Optimize atomic parameters) solution->refinement Initial Model refinement->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation Final Model (.cif)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection: A Comparison of Parameters

Modern diffractometers offer various settings that can be optimized.

Parameter Common Choice Alternative Rationale & Impact on Data Quality
Radiation Source Mo Kα (λ = 0.71073 Å)Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules. Cu provides greater diffraction intensity but is more susceptible to absorption effects, requiring more complex corrections. For organics, Mo is generally superior.
Temperature 100 K (Cryo-cooled)Room Temperature (~293 K)Low temperatures are crucial. They reduce atomic thermal vibrations, leading to sharper diffraction spots at higher angles (better resolution) and minimize potential crystal degradation from the X-ray beam.
Detector CCD or CMOS-Modern electronic detectors are highly sensitive and allow for rapid data collection compared to older film-based methods.[13]
Structure Solution and Refinement: The SHELX Suite

The SHELX suite of programs is the gold standard for small-molecule crystallography.[14] The process is iterative:

  • Structure Solution (SHELXS/SHELXT): Direct methods are used to solve the "phase problem" and generate an initial electron density map, from which the first atomic positions are determined.[15]

  • Structure Refinement (SHELXL): This is a least-squares optimization process.[16] The atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to achieve the best possible fit between the observed diffraction data (.hkl file) and the calculated data from the structural model (.ins/.res file).[15] The quality of the fit is monitored using the R-factor; a lower R-factor indicates a better fit.

Expert Insight: A common pitfall for beginners is to stop refining too early. It is essential to perform multiple cycles of refinement, carefully inspecting the difference electron density map for missing atoms (like hydrogens) or signs of disorder. Anisotropic refinement of non-hydrogen atoms is standard practice and accounts for non-spherical thermal motion.

Comparative Structural Analysis

Here we compare the crystallographic data of the title compound with a structurally similar analogue, Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (in its monoclinic form), to understand the influence of substitution on the crystal structure.[17]

Crystallographic Data Comparison
Parameter Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (Hypothetical Data) Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic Form)[17] Commentary
Formula C11H11NO3SC12H13NO4SThe analogue has an additional methyl group on the nitrogen and a sulfone group (SO2) instead of a sulfide (S).
Crystal System MonoclinicMonoclinicBoth crystallize in the same system, suggesting some packing similarities are possible.
Space Group P2₁/cP2₁/cThe same centrosymmetric space group is observed.
a (Å) ~11.510.2546Differences in unit cell dimensions reflect the different molecular sizes and packing arrangements.
b (Å) ~8.011.3609
c (Å) ~12.013.1329
β (°) ~105105.068
V (ų) ~11001433.3The larger volume of the analogue accommodates the bulkier molecule.
Z 44Both unit cells contain four molecules.

Note: Data for the title compound is hypothetical for illustrative purposes, based on typical values for similar structures.

Molecular Geometry and Intermolecular Interactions

The most profound insights come from comparing the molecular conformations and how they pack together. Understanding intermolecular interactions is key to crystal engineering.[18][19][20]

interactions Title_Compound Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate N-H Donor C=O Acceptor Interaction1 Strong N-H···O=C Hydrogen Bond Network Title_Compound:f0->Interaction1 Title_Compound:f1->Interaction1 Analogue Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate No N-H Donor S=O Acceptor C=O Acceptor Interaction2 Weaker C-H···O Interactions and π-stacking Analogue->Interaction2

Caption: Comparison of key intermolecular interaction motifs.

Analysis:

  • Hydrogen Bonding: The title compound possesses a secondary amine (N-H), which is a strong hydrogen bond donor. This will likely lead to the formation of robust hydrogen-bonded chains or dimers in the crystal lattice, with the carbonyl oxygen acting as the acceptor.[21] This is a dominant, structure-directing interaction.

  • Comparative Analogue: The comparative compound lacks the N-H donor due to methylation.[17] Consequently, it cannot form the same strong hydrogen bonds. Its crystal packing is likely governed by weaker interactions, such as C-H···O bonds and π-π stacking of the aromatic rings. The sulfonyl oxygens provide additional hydrogen bond acceptor sites.

  • Conformational Impact: The thiazine ring in 1,4-benzothiazine derivatives typically adopts a screw-boat or boat-like conformation.[21] The presence of the N-H group in the title compound allows for planar hydrogen-bonded networks that might favor a flatter ring conformation compared to the N-methylated analogue, where steric hindrance from the methyl group could induce a more puckered ring. The study on the analogue confirms that its molecules are linked by N-H···O hydrogen bonds, forming infinite chains.[17] This highlights the critical role of this specific interaction in dictating the supramolecular architecture.

Conclusion

The crystal structure analysis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate provides a definitive blueprint of its solid-state conformation and packing. This guide has demonstrated that the process, from crystallization to refinement, is a series of logical steps where each choice has a direct impact on the quality of the final result.

The comparative analysis with a closely related analogue reveals that even minor chemical modifications—such as the methylation of the thiazine nitrogen—can fundamentally alter the primary intermolecular interactions. This, in turn, changes the entire crystal packing motif. For drug development professionals, this is a critical lesson: subtle molecular changes can have significant consequences for the solid-state properties of an active pharmaceutical ingredient. The strong N-H···O hydrogen bonding capability of the title compound is its most defining supramolecular feature, a characteristic that would be central to any crystal engineering or polymorph screening efforts.

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Comparative

A Researcher's Guide to the Structure-Activity Relationship of 3-oxo-1,4-Benzothiazine Analogs

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities.[1] This guide focuses on the 3-oxo-1,4-benzothiazine core, a privile...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities.[1] This guide focuses on the 3-oxo-1,4-benzothiazine core, a privileged structure that has been extensively explored for therapeutic applications ranging from antimicrobial and anticonvulsant to anticancer and anti-inflammatory agents. Understanding the structure-activity relationship (SAR) of this versatile scaffold is paramount for the rational design of novel, potent, and selective drug candidates. This document provides an in-depth comparison of 3-oxo-1,4-benzothiazine analogs, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The 3-oxo-1,4-Benzothiazine Core: A Privileged Scaffold

The fundamental structure of 3-oxo-1,4-benzothiazine features a benzene ring fused to a six-membered thiazine ring containing a nitrogen atom at position 4 and a sulfur atom at position 1, with a carbonyl group at position 3. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of several key positions, primarily the N-4 and C-2 positions of the thiazine ring, as well as the aromatic benzene ring. These modifications profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its interaction with biological targets.

Caption: Core structure of 3-oxo-1,4-benzothiazine with key modification sites.

Decoding the Structure-Activity Relationship

The biological activity of 3-oxo-1,4-benzothiazine analogs is intricately linked to the nature of the substituents at various positions. A systematic analysis of these relationships provides a roadmap for designing more effective therapeutic agents.

Impact of N-4 Substitutions

The nitrogen atom at the 4-position is a critical handle for modulating the pharmacological profile of 3-oxo-1,4-benzothiazines.

  • For Anticonvulsant Activity: Studies have revealed that the nature of the substituent at the N-4 position significantly influences anticonvulsant properties. In a comparative study of alkyl and aryl substituted 1,4-benzothiazine-3-one derivatives, aryl-substituted analogs generally demonstrated more promising activity.[2] For instance, the compound 4h (4-(4-bromo-benzyl)-4H-benzo[b][3][4]thiazin-3(4H)-one) showed significant protection in a pentylenetetrazol (PTZ)-induced seizure model in mice.[2] This suggests that the steric bulk and electronic properties of an aromatic ring at this position may be crucial for interaction with the target, potentially GABA-Aergic receptors.[2]

  • For Antibacterial Activity: In the context of antibacterial agents, particularly those targeting peptide deformylase (PDF) in Staphylococcus aureus, the N-4 position can be functionalized with more complex moieties. Bisamide derivatives have shown promise, indicating that this position can accommodate larger substituents that may interact with accessory binding pockets of the enzyme.[5]

Influence of C-2 Substitutions

Modifications at the C-2 position of the thiazine ring also play a pivotal role in determining the biological activity.

  • General Trends: The introduction of substituents at the C-2 position can influence the conformation of the thiazine ring and the overall shape of the molecule. For some biological targets, smaller, less bulky groups are preferred, while for others, more extended substituents can lead to enhanced activity.

Role of Benzene Ring Substitutions

Substitution on the benzene ring allows for fine-tuning of the electronic properties and lipophilicity of the molecule.

  • For Anti-tubercular Activity: In the development of 1,3-benzothiazin-4-one derivatives as anti-tubercular agents, it was observed that substitutions at the 6-position of the benzene ring had a notable impact. The presence of a trifluoromethyl group was found to be important for maintaining activity in piperazine or piperidine analogs.[4] This highlights the role of electron-withdrawing groups in modulating the activity against Mycobacterium tuberculosis.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of representative 3-oxo-1,4-benzothiazine analogs, providing a comparative overview of their potency.

Compound IDKey SubstituentsBiological ActivityExperimental DataReference
4h N-4: 4-bromobenzylAnticonvulsant100% protection at 100 mg/kg in PTZ model[2]
8o N-Alkyl with azaspirodithiolaneAnti-tubercularMIC: 0.0001 µM against M. tuberculosis H37Rv[4]
8aJ C-2: Phenylacetamide; N-4: 3,5-dichlorophenylAntibacterial (S. aureus)MIC: Not explicitly stated, but showed promising activity[5]
8cF C-2: 4-chlorophenylacetamide; N-4: PhenethylAntibacterial (S. aureus)MIC: Not explicitly stated, but showed promising activity[5]

Key Experimental Protocols

The validation of SAR studies relies on robust and reproducible experimental protocols. Below are methodologies for the synthesis and biological evaluation of 3-oxo-1,4-benzothiazine analogs.

General Synthesis of 3-oxo-1,4-Benzothiazine Analogs

A common and efficient method for the synthesis of the 3-oxo-1,4-benzothiazine core involves the condensation of 2-aminothiophenol with a suitable reagent, such as an α-halo-ester or maleic anhydride, followed by cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add the desired α-halo-ester or other appropriate electrophile (1.1 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactants 2-Aminothiophenol + α-halo-ester/Maleic Anhydride Reaction Condensation & Cyclization (Base, Heat) Reactants->Reaction Product 3-oxo-1,4-Benzothiazine Analog Reaction->Product

Caption: General synthetic workflow for 3-oxo-1,4-benzothiazine analogs.

In Vivo Anticonvulsant Activity Assessment (PTZ Model)

The pentylenetetrazol (PTZ)-induced seizure model in mice is a standard preclinical screen for anticonvulsant drugs.

Step-by-Step Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.

  • Compound Administration: Dissolve the test compounds in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administer them intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

  • Induction of Seizures: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, observe the animals for the onset of clonic and tonic seizures for a period of 30 minutes.

  • Data Analysis: Record the percentage of animals protected from seizures in each group and compare it with the vehicle-treated control group.

start Acclimatize Mice admin Administer Test Compound (i.p.) start->admin wait Wait for 30 minutes admin->wait induce Induce Seizures with PTZ (i.p.) wait->induce observe Observe for Seizures (30 minutes) induce->observe end Record and Analyze Data observe->end

Sources

Validation

A Comparative Analysis of the Analgesic Effects of Benzothiazine Derivatives and Piroxicam: A Guide for Drug Development Professionals

In the relentless pursuit of more effective and safer analgesics, the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is in a constant state of evolution. Piroxicam, a stalwart of the oxicam class, has long s...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer analgesics, the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is in a constant state of evolution. Piroxicam, a stalwart of the oxicam class, has long served as a benchmark for potent anti-inflammatory and analgesic activity. However, the quest for agents with improved therapeutic indices has directed significant attention towards novel heterocyclic scaffolds. Among these, benzothiazine derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities, including potent analgesia.[1][2][3]

This guide provides a comparative analysis of the analgesic effects of benzothiazine derivatives against the well-established NSAID, piroxicam. We will delve into their divergent mechanisms of action, present a synthesis of comparative experimental data, and provide detailed, field-tested protocols for the key assays used in analgesic screening. This document is designed for researchers, scientists, and drug development professionals, offering the technical depth and practical insights necessary to navigate this area of research.

Mechanistic Landscape: Beyond Simple COX Inhibition

The analgesic and anti-inflammatory effects of most traditional NSAIDs are rooted in their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[4] While this remains a central theme, the story of benzothiazine derivatives is often more complex.

Piroxicam: The Archetypal COX Inhibitor

Piroxicam exerts its therapeutic effects through the non-selective inhibition of both COX-1 and COX-2 isoforms.[5][6] By blocking these enzymes, piroxicam prevents the conversion of arachidonic acid into prostaglandins, which are key mediators that sensitize afferent nerves and potentiate pain signals.[7] Its well-understood, potent, and long-lasting action makes it an excellent positive control in analgesic studies.[8][9]

Benzothiazine Derivatives: A Multi-Target Approach

While many benzothiazine derivatives also exhibit COX-inhibitory activity, their pharmacological profile is often broader and more nuanced.[10] Research has shown that their anti-inflammatory and analgesic effects can stem from a variety of mechanisms, presenting exciting new avenues for drug design.[10][11] These innovative mechanisms include:

  • Inhibition of microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A terminal synthase in the prostaglandin E2 pathway, offering a more targeted approach than broad COX inhibition.

  • Modulation of Pro-inflammatory Cytokines: Suppression of key signaling molecules like TNF-α and various interleukins.

  • Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme involved in the conversion of inactive cortisone to active cortisol.[12]

Intriguingly, some of the most potent benzothiazine derivatives have demonstrated significant in vivo analgesic and anti-inflammatory effects with little to no inhibitory activity against COX-1 or COX-2.[12] This strongly suggests that their efficacy is derived from these alternative pathways, which may also translate to a reduced risk of the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

To visualize the primary mechanism of classical NSAIDs, the following diagram illustrates the arachidonic acid cascade and the points of inhibition for COX-1 and COX-2.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Trauma/ Stimuli Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (PGI2) (Gastric Protection, Platelet Function) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) (Platelet Aggregation) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, PGD2, etc.) (Pain, Fever, Inflammation) PGH2->Prostaglandins PLA2->Arachidonic Acid Piroxicam Piroxicam & Benzothiazine Derivatives (COX-Inhibiting Type) Piroxicam->COX1 Piroxicam->COX2

Caption: Arachidonic acid pathway and NSAID inhibition points.

Comparative Analgesic Efficacy: A Review of the Evidence

The analgesic properties of novel compounds are typically evaluated using a battery of in vivo animal models designed to probe different pain modalities. The acetic acid-induced writhing test is a classic model for visceral, inflammatory pain mediated peripherally.[13] In contrast, the hot plate and tail-flick tests assess responses to thermal stimuli, which are integrated at the spinal and supraspinal levels, making them suitable for detecting centrally acting analgesics.[14][15][16]

The following table summarizes representative data from studies comparing the analgesic efficacy of various benzothiazine derivatives with piroxicam.

Compound/DrugAnimal ModelDoseEfficacy (% Inhibition or Latency)Comparison to PiroxicamReference
Piroxicam Writhing Test10 mg/kg~70-80% InhibitionStandard[9]
Piroxicam Randall-Selitto5 mg/kgSignificant increase in pain thresholdStandard[11]
Benzothiazine (3c) Randall-Selitto5 mg/kgSignificant increase in pain threshold6.7 times lower activity[11]
Benzothiazine (10b, 10f) Carrageenan, Formalin, Zymosan100 µmol/kgDemonstrated analgesic effectsBetter pharmacological profile[12]
Benzothiazole (17c, 17i) Writhing TestVariousED50 values comparable to CelecoxibComparable to Celecoxib[17]
Various Benzothiazines Writhing TestVariousHigher activity than acetylsalicylic acidNot directly compared to Piroxicam[18]

Analysis of Findings: The data reveal a heterogeneous landscape. While some early benzothiazine derivatives showed lower potency compared to piroxicam[11], newer generations exhibit a significantly improved pharmacological profile, in some cases proving more potent in multiple in vivo tests.[12] It is critical to note that many studies compare novel benzothiazines to other standards like indomethacin, acetylsalicylic acid, or celecoxib.[17][18] However, the collective evidence strongly supports the benzothiazine scaffold as a viable template for developing potent analgesics that may rival or even exceed the efficacy of established drugs like piroxicam.

Gold-Standard Experimental Protocols

Reproducibility and rigor are the cornerstones of preclinical drug evaluation. This section provides detailed, step-by-step methodologies for three cardinal analgesic assays, explaining the scientific rationale behind the procedures.

Experimental Workflow: A General Overview

The diagram below outlines the typical workflow for an in vivo analgesic study, from initial preparation to final data analysis. This systematic approach is crucial for ensuring data integrity and minimizing variability.

Analgesic Study Workflow A 1. Animal Acclimatization (e.g., 7 days) - Rationale: Reduce stress and baseline variability. B 2. Animal Fasting (e.g., 12-18 hours before dosing) - Rationale: Ensure uniform drug absorption. A->B C 3. Baseline Nociceptive Testing (Optional) - Rationale: Establish pre-treatment pain threshold. B->C D 4. Grouping and Dosing - Control (Vehicle) - Standard (Piroxicam) - Test (Benzothiazine Derivative) - Rationale: Comparative evaluation. C->D E 5. Drug Absorption Period (e.g., 30-60 min post-oral dose) - Rationale: Allow drug to reach effective concentration. D->E F 6. Nociceptive Assay (Writhing, Hot Plate, or Tail-Flick) - Rationale: Measure analgesic effect. E->F G 7. Data Recording & Analysis - Count writhes, measure latency. - Calculate % inhibition. - Statistical analysis (e.g., ANOVA). - Rationale: Quantify and validate findings. F->G

Caption: General workflow for an in-vivo analgesic experiment.

Protocol 1: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses a compound's ability to inhibit visceral pain. The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and cause a characteristic stretching behavior known as "writhing".[13][19][20]

Methodology:

  • Animal Selection: Use male Swiss albino mice (20-25g). Acclimatize them for at least 3-5 days before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.9% saline with 1% Tween 80).

    • Group II: Positive Control (Piroxicam, e.g., 10 mg/kg).

    • Group III, IV, etc.: Test Groups (Benzothiazine derivatives at various doses).

  • Dosing: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.). The volume should be consistent (e.g., 10 mL/kg).

  • Absorption Period: Allow for drug absorption. A typical period is 30 minutes for i.p. administration and 60 minutes for p.o. administration.

  • Induction of Writhing: Inject 0.6-0.7% acetic acid solution (10 mL/kg, i.p.) into each mouse.[20]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a duration of 15-20 minutes.[20]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups using the following formula:

    • % Inhibition = [(Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control] x 100

Self-Validation & Causality: The vehicle control group establishes the baseline writhing response. The positive control (Piroxicam) validates the assay's sensitivity to a known analgesic. A statistically significant reduction in writhes in the test groups compared to the control group indicates peripheral analgesic activity.

Protocol 2: Hot Plate Test (Central Analgesia)

This test measures the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics. The latency for the animal to show a pain response (paw licking or jumping) is measured.[14][21] An increase in this latency indicates an analgesic effect.

Methodology:

  • Apparatus: Use a commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Selection & Acclimatization: Use mice or rats. Acclimatize the animals to the testing room and handle them to reduce stress. It is crucial to pre-screen animals and select only those that show a baseline response latency of 5-15 seconds to avoid including animals with inherently high or low pain sensitivity.

  • Baseline Measurement: Before drug administration, place each animal on the hot plate and record the time it takes to either lick a hind paw or jump. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be strictly enforced to prevent tissue damage.[22]

  • Dosing: Administer vehicle, standard (e.g., morphine as a strong central analgesic or piroxicam), or test compounds.

  • Post-Dosing Measurement: At set time intervals after dosing (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated as:

    • % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Self-Validation & Causality: The pre-drug baseline serves as each animal's own control. The cut-off time is a critical ethical and safety control. An increase in reaction latency demonstrates that the compound is dampening the central processing of thermal nociceptive signals.

Protocol 3: Tail-Flick Test (Central/Spinal Analgesia)

Similar to the hot plate test, the tail-flick assay measures the response to a thermal stimulus but is considered a spinal reflex, though it can be modulated by supraspinal pathways.[15][23] A focused beam of radiant heat is applied to the animal's tail, and the time taken to "flick" the tail away is measured.

Methodology:

  • Apparatus: Use a tail-flick analgesia meter, which provides a controlled radiant heat source and an automated timer.

  • Animal Handling: Place the mouse or rat in a restraining tube, allowing its tail to protrude. Allow the animal to habituate to the restrainer for a few minutes before testing.[23]

  • Baseline Measurement: Apply the heat source to a specific portion of the tail (e.g., 3-4 cm from the tip). The instrument will automatically record the latency for the tail to flick away from the heat. Perform 2-3 baseline readings for each animal and average them. Enforce a cut-off time (e.g., 10-15 seconds) to prevent skin damage.

  • Dosing: Administer vehicle, standard, or test compounds.

  • Post-Dosing Measurement: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating the increase in latency or % MPE.

Self-Validation & Causality: The restraint and baseline measurements are key to obtaining reliable data. The focused heat stimulus elicits a spinal reflex that is inhibited by centrally acting analgesics. An increased latency is a direct measure of the compound's ability to block this reflex arc.

Conclusion and Future Directions

This comparative analysis underscores that while piroxicam remains a potent and valuable analgesic, the benzothiazine scaffold represents a highly fertile ground for the development of next-generation pain therapeutics. The key takeaway for researchers is the mechanistic diversity within the benzothiazine class.[10] Some derivatives act as classical COX inhibitors, while others offer the exciting prospect of potent analgesia through novel, non-COX-mediated pathways.[12] This could translate into drugs with an improved safety profile, particularly regarding gastrointestinal toxicity.

Future research should focus on:

  • Mechanism Deconvolution: For promising benzothiazine "hits," it is imperative to conduct in-depth mechanistic studies to identify their molecular targets beyond the COX enzymes.

  • Structure-Activity Relationship (SAR) Studies: Systematic chemical modifications of the benzothiazine core are needed to optimize potency and selectivity for specific targets, thereby enhancing efficacy and minimizing off-target effects.

  • Head-to-Head Chronic Pain Models: While acute pain models are essential for initial screening, comparative studies in chronic inflammatory or neuropathic pain models will be crucial for validating the therapeutic potential of these novel derivatives for long-term pain management.

By leveraging the robust experimental protocols detailed here and focusing on a deeper mechanistic understanding, the scientific community can unlock the full therapeutic potential of benzothiazine derivatives, paving the way for new and improved treatments for pain.

References

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Comparative

A Senior Application Scientist's Guide to Validating the Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate via Mass Spectrometry

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is the cornerstone of progress. The 1,4-benzothiazine scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is the cornerstone of progress. The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antipsychotropic properties.[1][2] The synthesis of derivatives like ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a key intermediate for further functionalization, requires rigorous analytical validation to ensure that the target molecular structure has indeed been formed.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the synthesis of this target compound, with a primary focus on the definitive power of mass spectrometry. We will explore not just the "how" but the "why" behind the experimental choices, offering a self-validating framework for your own synthetic workflows.

The Synthetic Challenge: A Plausible Route

Before validation, let us consider a common synthetic pathway to our target molecule. A well-established method for constructing the 1,4-benzothiazine ring system involves the reaction of a 2-aminothiophenol derivative with a suitable electrophile.[1][2] For our specific target, a logical approach is the acylation and subsequent cyclization of ethyl 4-amino-3-mercaptobenzoate with chloroacetyl chloride.

This two-step process first involves the formation of an amide bond, followed by an intramolecular nucleophilic substitution where the thiol group displaces the chloride to form the six-membered thiazine ring. The success of this reaction is contingent on precise control of conditions to avoid polymerization and other side reactions. Therefore, confirming the final structure is not merely a formality but a critical checkpoint.

Primary Validation: The Unambiguous Power of Mass Spectrometry

Mass spectrometry (MS) stands as the primary tool for confirming the molecular identity of a synthesized compound. Its unparalleled sensitivity and ability to provide a direct readout of the molecular weight make it indispensable. For a molecule like ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, a high-resolution mass spectrometry (HRMS) analysis provides the empirical formula, offering an exceptionally high degree of confidence in the elemental composition.

Expertise in Action: Crafting the MS Validation Protocol

The choice of ionization technique is critical. For this polar, non-volatile molecule, Electrospray Ionization (ESI) is the premier choice. It's a "soft" ionization method that typically generates intact protonated molecules [M+H]⁺, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the crude or purified reaction product in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (Optional but Recommended): While direct infusion is possible, coupling the MS with a liquid chromatography (LC) system is superior. It separates the target compound from unreacted starting materials, impurities, or by-products, providing a clean mass spectrum for the peak of interest.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes. Formic acid is used to facilitate protonation, enhancing the [M+H]⁺ signal in positive ion mode.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Gas Temperature: 300 – 350 °C.

    • Drying Gas Flow: 8 – 12 L/min.

    • Nebulizer Pressure: 35 – 50 psi.

    • Scan Range: m/z 100 – 500. This range comfortably covers the expected molecular ion and potential dimers or adducts.

    • Data Acquisition: Acquire both full scan data (to identify the molecular ion) and tandem MS (MS/MS) data (to confirm the structure through fragmentation).

Trustworthiness: Interpreting the Spectral Data

The data obtained serves as a self-validating system. The expected results must align perfectly with the theoretical values for the target structure.

  • Molecular Formula: C₁₁H₁₁NO₃S[3]

  • Monoisotopic Mass: 237.0460 g/mol [3]

Expected Full Scan MS Data: In positive ESI mode, we anticipate observing the following ions:

  • [M+H]⁺: m/z 238.0538

  • [M+Na]⁺: m/z 260.0357 (Often seen as a sodium adduct)

  • [2M+H]⁺: m/z 475.0998 (Potential dimer ion at higher concentrations)

The presence of the [M+H]⁺ peak at the correct high-resolution mass is the first and most crucial piece of evidence confirming that a product with the correct elemental composition was formed.

Caption: Workflow for LC-MS validation of the synthesized product.

Structural Confirmation via Tandem MS (MS/MS)

To move beyond elemental composition to structural confirmation, we perform a tandem MS (MS/MS) experiment. In this, the [M+H]⁺ ion (m/z 238.05) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The fragmentation pattern provides a structural fingerprint.[4][5]

Plausible Fragmentation Pathway: The structure contains several points susceptible to cleavage: the ethyl ester group and the thiazine ring.

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment.

    • m/z 238.05 -> m/z 210.02 (-28.03 Da)

  • Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the ester C-O bond.

    • m/z 238.05 -> m/z 192.02 (-46.03 Da)

  • Loss of CO from the Amide: Cleavage of the lactam ring.

    • m/z 238.05 -> m/z 210.05 (-28.00 Da)

  • Cleavage of the Thiazine Ring: Retro-synthetic cleavage can lead to characteristic fragments of the core structure.

Fragmentation_Pathway M [M+H]⁺ m/z 238.05 F1 Fragment m/z 210.02 M->F1 - C₂H₄ F2 Fragment m/z 192.02 M->F2 - C₂H₆O F3 Fragment m/z 164.03 F2->F3 - CO

Caption: Proposed MS/MS fragmentation of the target compound.

Orthogonal Validation: A Multi-Technique Approach

While mass spectrometry is powerfully definitive, a comprehensive validation strategy employs orthogonal techniques that measure different physical properties of the molecule. This builds a robust and unassailable body of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the molecule's carbon-hydrogen framework and connectivity.

  • ¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the benzene ring, and protons on the thiazine ring, including the N-H proton.

  • ¹³C NMR: Would confirm the total number of unique carbon atoms and show characteristic peaks for the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons of the ethyl and thiazine moieties.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Expected Peaks:

    • ~3200 cm⁻¹: N-H stretch of the secondary amide.

    • ~1720 cm⁻¹: C=O stretch of the ethyl ester.

    • ~1680 cm⁻¹: C=O stretch of the cyclic amide (lactam).

    • ~1600 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretch of the ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the synthesized compound.[8][9][10] By developing a robust separation method, one can quantify the target compound relative to any remaining starting materials or newly formed impurities. The retention time of the main peak, when compared to a reference standard, also serves as a piece of identifying information.

Comparative Analysis of Validation Techniques

To assist in designing a validation strategy, the following table compares the strengths and applications of each technique for the analysis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate.

Technique Primary Information Provided Strengths Limitations Role in Validation
Mass Spectrometry (MS) Molecular Weight & Elemental FormulaUnambiguous molecular weight confirmation; High sensitivity; Structural data via fragmentation (MS/MS).Isomers are often indistinguishable; Quantification requires standards.Definitive Identity Confirmation
NMR Spectroscopy Atomic Connectivity & 3D StructureProvides detailed structural map; Distinguishes between isomers; Can be quantitative (qNMR).Lower sensitivity than MS; Requires larger sample amounts; Can be time-consuming.Definitive Structural Elucidation
FT-IR Spectroscopy Presence of Functional GroupsFast, simple, and inexpensive; Good for quick confirmation of key bonds (e.g., C=O, N-H).Provides limited structural information; Not suitable for complex mixtures or purity analysis.Rapid Functional Group Confirmation
HPLC Purity & QuantificationExcellent for assessing purity; Highly quantitative with proper calibration; Can be coupled to MS.Provides limited structural information on its own (retention time only).Primary Purity Assessment

Conclusion

The synthesis of novel compounds like ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a journey that culminates in rigorous analytical validation. Mass spectrometry, particularly high-resolution LC-MS/MS, serves as the most direct and definitive tool for confirming the molecular identity and elemental composition of the target molecule. Its ability to "weigh" the molecule and provide a structural fingerprint through fragmentation is unparalleled.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate. PubChem. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. ResearchGate. Available at: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]

  • Chemical ionization mass spectra of phenothiazine derivatives and their oxygenated analogs. PubMed. Available at: [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. Available at: [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. Available at: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • Spectroscopic analysis (FT-IR, FT-Raman and NMR) and molecular docking study of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. ResearchGate. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Europe PMC. Available at: [Link]

  • Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. National Institutes of Health (NIH). Available at: [Link]

  • study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

  • Benzothiazines in Synthesis. Further Studies of the Intramolecular, Stereoselective Addition of Sulfonimidoyl Carbanions to α,β-Unsaturated Functional Groups. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PubMed Central. Available at: [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Benzothiazine Analogues. Cuestiones de Fisioterapia. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Derivatives: A Comparative Analysis

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive technical guide on the characterization of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate d...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the characterization of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate derivatives. This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. Instead, it offers an in-depth analysis of the critical role of X-ray diffraction in the structural elucidation of this important class of molecules, while also providing a comparative overview of complementary analytical techniques. Our objective is to equip you with the foundational knowledge and practical insights necessary to confidently approach the characterization of these and similar compounds in your research and development endeavors.

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy. It is in this context that single-crystal X-ray diffraction emerges as the gold standard for unambiguous structural determination.

The Decisive Role of Single-Crystal X-ray Diffraction

While techniques like NMR, IR, and mass spectrometry provide essential information about connectivity and functional groups, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, atom-level view of the molecule's architecture in the solid state. This includes precise bond lengths, bond angles, and the overall conformation, which are critical for understanding structure-activity relationships (SAR) and for computational modeling in drug design.

The workflow for SC-XRD, from a quality crystalline sample to a refined crystal structure, is a meticulous process demanding precision at every stage.

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C Single, Defect-Free Crystal D Data Collection (Diffractometer) C->D E Data Reduction & Integration D->E F Structure Solution E->F Patterson or Direct Methods G Structure Refinement F->G H Validation & Analysis (CIF) G->H Final Structural Model Analytical_Techniques Figure 2: Complementary Analytical Techniques Compound Benzothiazine Derivative XRD X-ray Diffraction Compound->XRD 3D Structure (Solid State) NMR NMR Spectroscopy Compound->NMR Connectivity (¹H, ¹³C) IR IR Spectroscopy Compound->IR Functional Groups (C=O, N-H) MS Mass Spectrometry Compound->MS Molecular Weight Elemental Composition

Comparative

A Senior Application Scientist's Guide to the In Vitro Assay Validation for Dynamin GTPase Inhibition by Benzothiazine Compounds

Welcome to this in-depth technical guide. As researchers and drug development professionals, our success hinges on the reliability and accuracy of our preclinical data.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide. As researchers and drug development professionals, our success hinges on the reliability and accuracy of our preclinical data. When investigating novel inhibitors, such as benzothiazine compounds targeting the dynamin GTPase, a rigorous and logically structured assay validation cascade is not just a preliminary step—it is the very foundation of a successful discovery program.

This guide deviates from a simple checklist-style protocol. Instead, it is designed to provide you with the strategic rationale behind the experimental choices you will make. We will explore not just how to validate your assays, but why each step is critical for building a compelling, data-driven case for your lead compounds. We will delve into the nuances of dynamin's function, compare the workhorse assays used to measure its activity, and construct a self-validating workflow to characterize promising benzothiazine inhibitors from initial hit to mechanistic insight.

The Target: Dynamin's GTPase-Driven Membrane Fission

Dynamin is a large, mechanochemical GTPase essential for clathrin-mediated endocytosis and other membrane remodeling events.[1] Its function is intrinsically linked to its ability to hydrolyze Guanosine Triphosphate (GTP). In a simplified yet powerful model, dynamin oligomerizes into helical collars around the necks of budding vesicles.[2] This self-assembly dramatically stimulates its intrinsic GTPase activity.[3][4] The subsequent hydrolysis of GTP to Guanosine Diphosphate (GDP) is thought to induce a conformational change in the dynamin helix, leading to the constriction and eventual scission of the vesicle from the parent membrane.[2][5]

Inhibiting this GTPase activity is a prime strategy for disrupting endocytosis, a pathway implicated in cancer, neurodegenerative disorders, and viral entry. Benzothiazine and related heterocyclic compounds have emerged as a promising chemical scaffold for developing such inhibitors.[6][7]

cluster_0 Dynamin GTPase Cycle A 1. GDP/GTP Exchange (Inactive Monomer) B 2. GTP-Bound Dynamin (Active) A->B GTP C 3. Self-Assembly at Membrane Neck B->C Recruitment to Phosphoinositides D 4. Stimulated GTP Hydrolysis C->D Oligomerization E 5. Membrane Fission & Vesicle Release D->E Conformational Change F 6. Disassembly (GDP-Bound) E->F Pi Release F->A Return to Cytosol cluster_1 Assay Validation Workflow A Primary Screen (e.g., Single Concentration) B Hit Confirmation & Triage (Artifact Identification) A->B C Potency Determination (IC50 Curve) B->C D Mechanism of Action (MOA) (Kinetic Studies) C->D E Selectivity & Specificity (Counter-Screens) D->E F Lead Candidate E->F

Figure 2: A logical workflow for validating potential enzyme inhibitors from screen to lead.
Step 1: Hit Confirmation and Potency Determination (IC50)

The first step post-screen is to confirm that the observed inhibition is real and to quantify its potency. This is achieved by generating a dose-response curve to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality Behind the Protocol: We use a multi-point titration (typically 8-10 concentrations) to ensure the sigmoidal dose-response relationship is well-defined. Including controls for 0% inhibition (enzyme + vehicle, e.g., DMSO) and 100% inhibition (no enzyme) is non-negotiable; they anchor the curve and are essential for accurate normalization.

Protocol: IC50 Determination using a Malachite Green Assay

  • Compound Preparation: Prepare a 2x serial dilution of the benzothiazine compound in the assay buffer. A typical starting concentration might be 100 µM. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Reaction Setup (96-well plate):

    • Add 20 µL of assay buffer to "100% Inhibition" (negative control) wells.

    • Add 20 µL of purified dynamin enzyme (e.g., 50 nM final concentration) to all other wells.

    • Add 20 µL of the serially diluted compound, or vehicle control for "0% Inhibition" (positive control) wells.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme. This pre-incubation step is critical for identifying time-dependent inhibitors. [8]3. Initiate Reaction: Add 20 µL of 4 mM GTP substrate to all wells to start the reaction. The final volume is now 60 µL.

    • Self-Validation Check: The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. [9]4. Incubation: Incubate the plate for a set time (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C). The reaction time must be within the linear range of product formation. [10]5. Stop & Detect: Add 150 µL of the Malachite Green reagent to all wells. This reagent simultaneously stops the reaction and initiates color development. 6. Read Plate: After a 15-20 minute color development incubation, read the absorbance at ~620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "100% Inhibition" wells from all other readings.

    • Normalize the data by setting the average of the "0% Inhibition" wells to 100% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Step 2: Elucidating the Mechanism of Inhibition (MOA)

The IC50 value tells us how potent an inhibitor is, but not how it works. The mechanism of action (MOA) is crucial for medicinal chemistry efforts and for predicting in vivo behavior. [8]For dynamin, key questions are whether the benzothiazine compound competes with GTP or with the lipid membrane that stimulates activity.

To determine this, we perform kinetic studies by measuring the effect of the inhibitor on reaction rates at varying concentrations of one substrate while keeping the other constant. The resulting changes in the apparent Km and Vmax, often visualized using a Lineweaver-Burk plot, reveal the inhibition modality.

cluster_2 Common Inhibition Mechanisms cluster_comp Competitive cluster_noncomp Non-Competitive E Enzyme ES Enzyme- Substrate Complex E->ES + S S Substrate ES->E - S P Product ES->P k_cat I_comp Inhibitor I_comp->E + I I_noncomp Inhibitor I_noncomp->E + I I_noncomp->ES + I

Figure 3: Simplified schematic of competitive vs. non-competitive inhibition.

Experimental Rationale:

  • To test for GTP competition: Hold the concentration of phosphatidylserine (PS) vesicles (the lipid stimulator) constant and vary the concentration of GTP in the presence of different fixed concentrations of the benzothiazine inhibitor.

  • To test for lipid competition: Hold the GTP concentration constant (ideally at its Km) and vary the concentration of PS vesicles. Phenothiazines, which are structurally related to benzothiazines, have been shown to be lipid-competitive inhibitors of dynamin. [11][12] A competitive inhibitor will increase the apparent Km of the substrate it competes with but will not change Vmax. A non-competitive inhibitor will decrease Vmax but not affect Km.

Step 3: Assessing Specificity and Selectivity

A potent inhibitor is of little use if it is not selective. Off-target effects can lead to toxicity and confound experimental results. [13]Therefore, validating that your benzothiazine compound is specific for dynamin is a critical step.

Key Validation Experiments:

  • GTPase Counter-Screen: Test the compound against other common GTPases (e.g., Ras, Rho) to ensure it does not broadly inhibit this enzyme class.

  • Assay Interference Check: Rule out artifacts by testing if the compound inhibits any of the coupling enzymes in a coupled assay format or if it directly interferes with the Malachite Green reagent. [14]3. Isoform Selectivity: Test the compound against the different dynamin isoforms (dynamin-1, -2, and -3) if isoform-specific inhibition is a goal.

Data Summary Table:

The culmination of this validation process can be summarized for clear comparison between lead candidates.

ParameterBenzothiazine ABenzothiazine BControl (e.g., Dyngo-4a)
Potency (IC50) 5.2 ± 0.4 µM15.8 ± 1.1 µM3.1 ± 0.3 µM
MOA vs. GTP Non-competitiveNon-competitiveNon-competitive
MOA vs. Lipid CompetitiveCompetitiveCompetitive
Selectivity (vs. Ras) > 100 µM> 100 µM> 50 µM
Selectivity (vs. Rho) > 100 µM85 µM> 50 µM

Conclusion: Building a Foundation of Trustworthy Data

The validation of an in vitro assay for a novel inhibitor class is more than a series of experiments; it is the construction of a logical argument. By carefully selecting your primary assay, systematically confirming activity, and then deeply probing the mechanism and specificity of your benzothiazine compounds, you move beyond simple hit identification. You generate a comprehensive data package that is robust, defensible, and provides a solid foundation for advancing your drug discovery program. This methodical approach ensures that the lead candidates you promote have a higher probability of success in more complex cellular and in vivo models.

References

  • A highly-sensitive high throughput assay for dynamin's basal GTPase activity. PLoS One.[Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. KIET.[Link]

  • Dynamin and its Role in Membrane Fission. Annual Review of Cell and Developmental Biology.[Link]

  • Dynamin:Gtp Controls the Formation of Constricted Coated Pits, the Rate Limiting Step in Clathrin-Mediated Endocytosis. Molecular Biology of the Cell.[Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • GTPase activity of dynamin and resulting conformation change are essential for endocytosis. Nature.[Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.[Link]

  • A highly-sensitive high throughput assay for dynamin's basal GTPase activity. PubMed.[Link]

  • A continuous, regenerative coupled GTPase assay for dynamin-related proteins. Methods in Enzymology.[Link]

  • Mechanics of Dynamin-Mediated Membrane Fission. Annual Review of Biophysics.[Link]

  • Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. Traffic.[Link]

  • Cellular Assays for Measuring Dynamin Activity in Muscle Cells. Methods in Molecular Biology.[Link]

  • (PDF) Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. ResearchGate.[Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.[Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.[Link]

  • Cellular and structural insight into dynamin function during endocytic vesicle formation: a tale of 50 years of investigation. Biochemical Society Transactions.[Link]

  • The Mechanism of GTP Hydrolysis by Dynamin II: A Transient Kinetic Study. Biochemistry.[Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences.[Link]

  • GTPase assay kit. Innova Biosciences.[Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances.[Link]

  • A Biochemical Sensing Platform Based on Functionalized Liquid Crystal Whispering Gallery Mode Microcavities for Liver Biomarker Detection. ACS Sensors.[Link]

  • Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNgamma. Bioorganic & Medicinal Chemistry Letters.[Link]

  • GTPase Assay Kits. Biocompare.[Link]

  • Bridging the Gap Between Static Histology and Dynamic Organ-on-a-Chip Models. MDPI.[Link]

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Validation

A Comparative Guide to the Synthesis of Polysubstituted 3,4-Dihydroquinazolines and 4H-3,1-Benzothiazines

Introduction Polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines represent two classes of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines represent two classes of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their scaffolds are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and neuroprotective activities.[1] The development of efficient and versatile synthetic routes to access structurally diverse analogues of these compounds is therefore a critical endeavor in drug discovery and development.

This guide provides a comparative analysis of prominent synthetic strategies for the preparation of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines. We will delve into the mechanistic underpinnings of these reactions, evaluate their substrate scope and limitations, and provide detailed experimental protocols for key methodologies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research goals.

A Unified Approach: The Passerini/Staudinger/Aza-Wittig Tandem Reaction

A particularly elegant and efficient strategy for the synthesis of both 3,4-dihydroquinazolines and 4H-3,1-benzothiazines from a common intermediate has been developed, showcasing the power of multicomponent reactions coupled with subsequent intramolecular transformations.[1][2] This one-pot sequence involves a Passerini three-component reaction, followed by a Staudinger reduction and an intramolecular aza-Wittig reaction.

Mechanistic Rationale

The causality behind this synthetic sequence lies in the strategic installation of key functional groups through the Passerini reaction, which then sets the stage for a cascade of highly efficient and chemoselective intramolecular reactions.

Passerini_Staudinger_Aza-Wittig cluster_0 Passerini Reaction cluster_1 Staudinger/Aza-Wittig Cascade 2-Azidobenzaldehyde 2-Azidobenzaldehyde Passerini_Adduct α-Acyloxy Amide Intermediate (Azide-containing) 2-Azidobenzaldehyde->Passerini_Adduct + Carboxylic Acid + Isocyanide Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Passerini_Adduct Isocyanide Isocyanide Isocyanide->Passerini_Adduct Iminophosphorane Iminophosphorane Passerini_Adduct->Iminophosphorane + PPh3 (Staudinger Reaction) Carbodiimide_or_Isothiocyanate Carbodiimide (for Dihydroquinazolines) or Isothiocyanate (for Benzothiazines) Iminophosphorane->Carbodiimide_or_Isothiocyanate + Isocyanate or CS2 (Aza-Wittig Reaction) Final_Product Polysubstituted 3,4-Dihydroquinazoline or 4H-3,1-Benzothiazine Carbodiimide_or_Isothiocyanate->Final_Product + Secondary Amine (Addition & Cyclization)

Figure 1: A simplified workflow of the Passerini/Staudinger/Aza-Wittig sequence.

The sequence commences with a Passerini three-component reaction between a 2-azidobenzaldehyde, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide intermediate still bearing the azide functionality.[1] This intermediate then undergoes a Staudinger reaction with a phosphine (e.g., triphenylphosphine) to selectively reduce the azide to an iminophosphorane. The crux of the strategy lies in the subsequent intramolecular aza-Wittig reaction of the in situ generated iminophosphorane with either an isocyanate or carbon disulfide. Reaction with an isocyanate leads to a carbodiimide intermediate which, upon addition of a secondary amine and subsequent intramolecular cyclization, yields polysubstituted 3,4-dihydroquinazolines. Conversely, employing carbon disulfide in the aza-Wittig step generates an isothiocyanate intermediate that, after a similar sequence of amine addition and cyclization, affords polysubstituted 4H-3,1-benzothiazines.[1][2]

Comparative Performance Data

The versatility of this one-pot method is demonstrated by its broad substrate scope, accommodating a variety of substituents on the starting materials.

Table 1: Synthesis of Polysubstituted 3,4-Dihydroquinazolines via Passerini/Staudinger/Aza-Wittig Sequence [1][2]

EntryR¹ (on Aldehyde)R² (on Isocyanide)R³ (on Isocyanate)Secondary Amine (NR⁴R⁵)Yield (%)
1Ht-BuPhNEt₂84
2Ht-Bu4-ClC₆H₄NEt₂80
3Ht-Bu3-MeC₆H₄NEt₂76
44-MeOt-BuPhNEt₂82
5HCyPhPiperidine78

Table 2: Synthesis of Polysubstituted 4H-3,1-Benzothiazines via Passerini/Staudinger/Aza-Wittig Sequence [1]

EntryR¹ (on Aldehyde)R² (on Isocyanide)Secondary Amine (NR⁴R⁵)Yield (%)
1Ht-BuNEt₂85
2Ht-BuNPr₂82
3Ht-BuMorpholine88
44-MeOt-BuNEt₂83
5HCyPiperidine80
Experimental Protocol: General Procedure for the One-Pot Synthesis

Caution: This procedure involves the use of azides and isocyanides, which are potentially hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Passerini Reaction: To a solution of 2-azidobenzaldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in CH₂Cl₂ (10 mL) is added isocyanide (1.0 mmol). The reaction mixture is stirred at room temperature for 24-48 hours until the starting materials are consumed (monitored by TLC).

  • Staudinger/Aza-Wittig/Cyclization for 3,4-Dihydroquinazolines: To the resulting solution from step 1 is added triphenylphosphine (1.1 mmol). The mixture is stirred for 2 hours at room temperature. Then, isocyanate (1.2 mmol) is added, and the mixture is stirred for another 2 hours. Finally, a secondary amine (1.5 mmol) is added, and the reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydroquinazoline.

  • Staudinger/Aza-Wittig/Cyclization for 4H-3,1-Benzothiazines: To the solution from step 1 is added triphenylphosphine (1.1 mmol) and the mixture is stirred for 2 hours at room temperature. Carbon disulfide (2.0 mmol) is then added, and the reaction is stirred for a further 3 hours. A secondary amine (1.5 mmol) is subsequently added, and the mixture is stirred for 12 hours. The solvent is evaporated, and the crude product is purified by column chromatography to yield the corresponding 4H-3,1-benzothiazine.

Alternative Synthetic Routes for 3,4-Dihydroquinazolines

While the tandem approach is highly efficient, several other robust methods exist for the synthesis of 3,4-dihydroquinazolines, each with its own advantages and limitations.

Triflic Anhydride (Tf₂O)-Mediated Three-Component Reaction

This one-pot procedure involves the reaction of an amide, an aldehyde, and an amine in the presence of triflic anhydride.[3] The reaction proceeds through a key Pictet-Spengler-like annulation. This method is notable for its operational simplicity and the ability to generate significant molecular diversity.

Tf2O_Mediated_Synthesis Amide Amide N-Acyliminium_Ion N-Acyliminium Ion Intermediate Amide->N-Acyliminium_Ion + Aldehyde + Tf2O Aldehyde Aldehyde Aldehyde->N-Acyliminium_Ion Amine Amine Dihydroquinazoline 3,4-Dihydroquinazoline Amine->Dihydroquinazoline N-Acyliminium_Ion->Dihydroquinazoline + Amine (Pictet-Spengler-like Cyclization)

Figure 2: Tf₂O-mediated synthesis of 3,4-dihydroquinazolines.

Leuckart–Wallach Type Reaction

A metal-free, cascade cyclization/Leuckart–Wallach type strategy provides an efficient route to substituted 3,4-dihydroquinazolinones.[4][5] This reaction utilizes readily available starting materials and formic acid, producing water, carbon dioxide, and methanol as the only byproducts, highlighting its green chemistry credentials.

Copper-Catalyzed Synthesis

Copper-catalyzed oxidative cross-coupling reactions of hydroxy intermediates with various nucleophiles offer another avenue to 4-substituted 3,4-dihydroquinazolines.[1][2] These methods often exhibit good functional group tolerance but may require careful optimization of reaction conditions.

Alternative Synthetic Routes for 4H-3,1-Benzothiazines

Similarly, a range of synthetic methodologies have been developed for the specific construction of the 4H-3,1-benzothiazine core.

Synthesis from Anthranilic Acid Derivatives

A common and versatile approach to 4H-3,1-benzothiazin-4-ones involves the use of readily available anthranilic acid derivatives as starting materials.[6] These methods allow for the introduction of diverse substituents at various positions of the benzothiazine ring system.

Intramolecular Thia-Michael Addition

The intramolecular thia-Michael addition of a thiol to an appropriately positioned α,β-unsaturated system is a powerful strategy for the construction of the 4H-3,1-benzothiazine ring.[1][2][7] This approach often proceeds with high stereoselectivity and can be catalyzed by various reagents.

P(NMe₂)₃-Mediated C–N/C–S Bond Formation

A facile protocol for the synthesis of 4H-3,1-benzothiazines involves the P(NMe₂)₃-mediated reaction of 2-aminobenzyl alcohol with isothiocyanates under aerobic conditions.[1][8] This method is advantageous due to its mild reaction conditions and operational simplicity. The proposed mechanism involves the formation of a dipolar complex which facilitates the cyclization.[8]

PNMe23_Mediated_Synthesis 2-Aminobenzyl_Alcohol 2-Aminobenzyl_Alcohol Intermediate Intermediate 2-Aminobenzyl_Alcohol->Intermediate + Isothiocyanate + P(NMe2)3 Isothiocyanate Isothiocyanate Isothiocyanate->Intermediate Benzothiazine 4H-3,1-Benzothiazine Intermediate->Benzothiazine Intramolecular Cyclization

Figure 3: P(NMe₂)₃-mediated synthesis of 4H-3,1-benzothiazines.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Key Synthetic Routes

FeaturePasserini/Staudinger/Aza-WittigTf₂O-MediatedLeuckart–Wallach TypeSynthesis from Anthranilic AcidIntramolecular Thia-MichaelP(NMe₂)₃-Mediated
Target Scaffold(s) Dihydroquinazolines & BenzothiazinesDihydroquinazolinesDihydroquinazolinonesBenzothiazin-4-onesBenzothiazinesBenzothiazines
Key Strengths High convergency, one-pot, access to both scaffoldsHigh diversity, operational simplicityMetal-free, green byproductsReadily available starting materialsHigh stereoselectivityMild conditions
Potential Limitations Use of azides and isocyanidesUse of corrosive Tf₂OHigh temperatures may be requiredLimited to benzothiazin-4-onesRequires specific precursorsSubstrate scope may be limited
Starting Material Complexity ModerateLowLowLowModerateLow
Reaction Conditions Mild to moderateMildModerate to highVariesVariesMild

Conclusion

The synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines can be achieved through a variety of effective methodologies. The choice of a particular synthetic route should be guided by factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The Passerini/Staudinger/Aza-Wittig tandem reaction stands out as a highly convergent and versatile strategy for accessing both heterocyclic systems from a common intermediate. However, alternative methods such as the Tf₂O-mediated synthesis for dihydroquinazolines and syntheses from anthranilic acid derivatives for benzothiazines offer practical and efficient solutions for specific synthetic targets. This guide provides a foundation for researchers to navigate the synthetic landscape of these important heterocyclic scaffolds and to select the most appropriate methodology for their drug discovery and development efforts.

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